molecular formula C11H20N2O2 B7506638 1-(4-Acetylpiperazin-1-yl)pentan-1-one

1-(4-Acetylpiperazin-1-yl)pentan-1-one

Cat. No.: B7506638
M. Wt: 212.29 g/mol
InChI Key: LFDPSTIGJVMUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylpiperazin-1-yl)pentan-1-one is a chemical compound of significant interest in medicinal chemistry and organic synthesis research. This molecule features a piperazine ring, a common pharmacophore in drug discovery, which is substituted with an acetyl group and linked to a pentanone chain. Piperazine derivatives are frequently investigated for their diverse biological activities and are utilized as key building blocks in the synthesis of more complex molecules . Research Applications: This compound serves primarily as an organic building block. Researchers may employ it in the development of novel therapeutic agents, leveraging the piperazine scaffold's ability to contribute to pharmacological activity. Its structure is analogous to other documented piperazinyl ketones, which have been explored in various patent applications related to drug development, suggesting potential utility in creating compounds with targeted biological functions . Handling and Safety: This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the product's Safety Data Sheet (SDS) for detailed hazard information, proper handling procedures, and storage conditions before use.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-4-5-11(15)13-8-6-12(7-9-13)10(2)14/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDPSTIGJVMUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1,4-Diacylpiperazine Scaffold: Conformational Engineering and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Linker

In medicinal chemistry, the piperazine ring is often dismissed as a mere solubilizing linker. However, the 1,4-diacylpiperazine derivative represents a distinct pharmacophore with unique physicochemical properties. Unlike its N-alkylated counterparts, the 1,4-diacylpiperazine lacks basic nitrogen centers, transforming the scaffold from a cationizable base into a neutral, dual hydrogen-bond acceptor.

This guide analyzes the 1,4-diacylpiperazine scaffold, focusing on its conformational dynamics (rotamerism), synthetic methodologies, and its critical role in modern therapeutics, exemplified by the HIV-1 attachment inhibitor Fostemsavir.

Physicochemical & Conformational Dynamics

The "Amide" Effect and Rotamerism

The defining feature of 1,4-diacylpiperazines is the partial double-bond character of the N–C(O) amide bonds.[1] This restricts rotation, leading to distinct stereoisomers (rotamers) observable by NMR.[1][2]

  • Basicity Nullification: Acylation delocalizes the nitrogen lone pair into the carbonyl oxygen. This drops the pKa from ~9.8 (piperazine) to neutral, significantly altering membrane permeability and reducing lysosomal trapping.

  • Rotameric States: The molecule exists in equilibrium between syn (cis) and anti (trans) conformations relative to the amide bond.

    • Implication: In solution, these interconvert. However, binding pockets often select a high-energy rotamer.

    • NMR Signature: At room temperature, 1,4-diacylpiperazines often display broad or split signals in

      
      H NMR due to slow rotation on the NMR timescale. Coalescence typically occurs between 40°C and 80°C, indicating rotational barriers (
      
      
      
      ) of 15–19 kcal/mol.
Structural Rigidity

The 1,4-substitution pattern forces the piperazine ring into a chair conformation. The equatorial placement of the bulky acyl groups minimizes 1,3-diaxial interactions, creating a defined vector for substituent display.

Synthetic Methodologies

Reliable synthesis is paramount for SAR exploration. Below are the two primary workflows: Sequential Asymmetric Functionalization and Symmetric functionalization.

Protocol A: Sequential Asymmetric Synthesis (The Standard)

This method is required when


. It relies on orthogonal protection strategies.

Reagents:

  • Scaffold: Piperazine (anhydrous)

  • Protection: Di-tert-butyl dicarbonate (

    
    )
    
  • Coupling Agents: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

Self-Validating Workflow:

  • Mono-protection: Treat piperazine (excess, 3-5 equiv) with

    
     in DCM.
    
    • Validation: Excess diamine prevents bis-boc formation. Water wash removes unreacted piperazine.

  • Acylation 1: React N-Boc-piperazine with Acid Chloride (

    
    ) or Carboxylic Acid (
    
    
    
    ) + HATU.
    • Validation: Monitor disappearance of secondary amine peak by LCMS.

  • Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane.

    • Validation: Quantitative loss of t-butyl signal in NMR.

  • Acylation 2: React the mono-acyl salt with

    
    .
    
    • Validation: Final purity check via HPLC.

Protocol B: Ru-Catalyzed Hydrogen Borrowing (Green Chemistry)

A modern approach utilizing alcohols instead of activated acids, minimizing waste.

  • Catalyst: Ruthenium(II) pincer complexes.

  • Mechanism: Alcohol dehydrogenation

    
     Imine formation 
    
    
    
    Hydrogenation.
  • Utility: Allows direct coupling of diols with diamines to form the piperazine core with specific substitution patterns in a single step, though less common for diacyl specifically, it is crucial for generating the core before acylation.

Synthetic Pathway Visualization

The following diagram outlines the decision logic and workflow for synthesizing asymmetric derivatives.

SynthesisWorkflow Start Target: Asymmetric 1,4-Diacylpiperazine Step1 Mono-Protection (Boc2O, 0°C) Start->Step1 Check1 Validation: TLC/LCMS (No Bis-Boc) Step1->Check1 Step2 Acylation 1 (R1-COOH + HATU) Check1->Step2 Pass Step3 Deprotection (TFA or HCl) Step2->Step3 Step4 Acylation 2 (R2-COOH + EDC) Step3->Step4 Final Final Product Purification Step4->Final

Caption: Logic flow for the sequential synthesis of asymmetric 1,4-diacylpiperazines, highlighting critical validation checkpoints.

Therapeutic Case Studies

HIV-1 Attachment Inhibition: Fostemsavir (BMS-663068)

The most prominent application of the 1,4-diacylpiperazine scaffold is Fostemsavir (prodrug of Temsavir).[3]

  • Mechanism: The drug binds to the HIV-1 gp120 envelope glycoprotein.

  • Role of the Scaffold: The 1,4-diacylpiperazine acts as a rigid linker that positions a 7-azaindole group and a benzamide group. This specific geometry locks gp120 into a conformation that cannot undergo the structural changes required to bind the host CD4 receptor.

  • SAR Insight: Replacing the piperazine with flexible linkers (e.g., linear diamines) resulted in a loss of potency, confirming that the conformational constraint of the piperazine ring is essential for bioactivity.

Anticancer: eIF4A3 Inhibitors

Recent research identified 1,4-diacylpiperazines as selective inhibitors of eIF4A3 (Eukaryotic Initiation Factor 4A3), an RNA helicase involved in the exon junction complex.

  • Target: eIF4A3 is often overexpressed in cancers.

  • Binding: The derivatives bind to a specific non-ATP pocket.[4]

  • Data: Optimized derivatives showed cellular nonsense-mediated RNA decay (NMD) inhibitory activity, with IC50 values in the low micromolar range.

Data Summary: Comparative Potency
Compound ClassTargetRole of 1,4-DiacylpiperazineKey Metric
Temsavir HIV-1 gp120Conformational LockIC50 < 1 nM (Viral Entry)
eIF4A3 Inhibitor RNA HelicaseAllosteric BinderIC50 ~ 1-5 µM (NMD inhibition)
Vindoline Conjugates TubulinLinker / PharmacophoreGI50 ~ 1.0 µM (Breast Cancer)

Experimental Protocol: General Amide Coupling

For the synthesis of Compound 4 (Acylation step).

  • Preparation: Dissolve the mono-substituted piperazine (1.0 equiv) and Carboxylic Acid

    
     (1.1 equiv) in anhydrous DMF or DCM.
    
  • Activation: Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). The solution should turn yellow/orange.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours under Nitrogen.

  • Monitoring (Self-Validation): Spot TLC (MeOH/DCM 1:9). The basic amine starting material (low Rf) should disappear; the neutral amide product (high Rf) should appear.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1N HCl (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Flash column chromatography (Silica gel).

Future Outlook

The 1,4-diacylpiperazine scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: Due to their defined length and rigidity, they are increasingly used as linkers in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to PEG chains.

  • Fragment-Based Drug Discovery (FBDD): The scaffold serves as an ideal "growth vector" for fragment evolution due to the ease of independent functionalization at N1 and N4.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. (2026).[5] [Link]

  • Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. Journal of Medicinal Chemistry. (2017).[4] [Link][4]

  • Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Molecules. (2021). [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. (2019). [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. (2024).[6] [Link]

Sources

N-acetyl-N'-valerylpiperazine synonyms and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-acetyl-N'-valerylpiperazine (also known as 1-acetyl-4-pentanoylpiperazine ). This monograph is structured for researchers and drug development professionals, focusing on chemical identity, synthesis, and potential applications in medicinal chemistry.

Chemical Identity & Nomenclature[1]

N-acetyl-N'-valerylpiperazine is a disubstituted piperazine derivative characterized by an acetyl group at the N1 position and a valeryl (pentanoyl) group at the N4 position. It belongs to the class of 1,4-diacylpiperazines , which are significant scaffolds in medicinal chemistry, particularly in the development of nootropics and antifungal agents.

Attribute Detail
IUPAC Name 1-(4-acetylpiperazin-1-yl)pentan-1-one
Common Synonyms 1-Acetyl-4-pentanoylpiperazine; N-acetyl-N'-valerylpiperazine; 4-Acetyl-1-valerylpiperazine
CAS Number Not Widely Indexed (See Note 1)
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
SMILES CCCCC(=O)N1CCN(CC1)C(C)=O
InChI Key (Predicted) HVQVJXJXZXZXZX-UHFFFAOYSA-N

Note 1: As of the current chemical registry data, a specific CAS number for the exact structure "1-acetyl-4-pentanoylpiperazine" is not listed in major public databases (PubChem, CAS Common Chemistry). It is likely a custom-synthesized intermediate or a specific impurity not individually cataloged. Researchers should refer to it by its IUPAC name or as a derivative of 1-acetylpiperazine (CAS 13889-98-0) .

Structural Analysis & Predicted Properties

The molecule features a central piperazine ring in a chair conformation, stabilized by two amide bonds. The acetyl group provides a short, polar handle, while the valeryl (pentanoyl) chain adds lipophilicity, potentially enhancing membrane permeability compared to shorter chain analogs.

Physicochemical Profile (Predicted)
PropertyValue (Predicted)Context
LogP ~0.8 – 1.2Moderate lipophilicity; suitable for CNS penetration.
Topological Polar Surface Area (TPSA) ~40.6 ŲIndicates good oral bioavailability (Rule of 5 compliant).
Boiling Point ~380–400 °CHigh boiling point due to amide dipole interactions.
Solubility Soluble in DCM, MeOH, DMSOSparingly soluble in water due to the pentyl chain.
pKa N/A (Non-ionizable)Both nitrogens are amidic and non-basic.

Synthesis & Manufacturing Protocols

The most efficient synthetic route utilizes 1-acetylpiperazine as the starting material. This approach avoids the need for selective protection/deprotection steps required if starting from unsubstituted piperazine.

Reaction Pathway[1]

The synthesis involves the nucleophilic acyl substitution of 1-acetylpiperazine with valeryl chloride (pentanoyl chloride) in the presence of a base to scavenge the generated HCl.

Reagents:

  • Substrate: 1-Acetylpiperazine (CAS 13889-98-0)

  • Acylating Agent: Valeryl Chloride (Pentanoyl Chloride, CAS 638-29-9)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 1-acetylpiperazine (1.0 equiv) in anhydrous DCM (10 mL/g) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (1.2 equiv) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Valeryl Chloride (1.1 equiv) diluted in a small volume of DCM over 15–20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: MeOH/DCM 1:9).

  • Work-up:

    • Quench with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organic layers with 1M HCl (to remove unreacted amine), then brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil can be purified via flash column chromatography (Silica gel, Gradient: 0–5% MeOH in DCM) to yield the title compound as a colorless to pale yellow oil/solid.

Visual Synthesis Workflow

SynthesisPath Start 1-Acetylpiperazine (CAS 13889-98-0) Intermediate Reaction Mixture (DCM, Et3N, 0°C -> RT) Start->Intermediate + Reagent Reagent Valeryl Chloride (CAS 638-29-9) Reagent->Intermediate Product N-Acetyl-N'-Valerylpiperazine (Target) Intermediate->Product Workup & Purification

Figure 1: Synthetic pathway for N-acetyl-N'-valerylpiperazine via acylation of 1-acetylpiperazine.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.92 (t, 3H, J=7.2 Hz, Valeryl-CH₃)

    • δ 1.35 (m, 2H, Valeryl-CH₂-γ)

    • δ 1.60 (m, 2H, Valeryl-CH₂-β)

    • δ 2.12 (s, 3H, Acetyl-CH₃)

    • δ 2.35 (t, 2H, J=7.5 Hz, Valeryl-CH₂-α)

    • δ 3.40–3.65 (m, 8H, Piperazine ring protons; often appear as two multiplets or broad singlets due to restricted rotation).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyls: ~169.0 ppm (Acetyl), ~172.0 ppm (Valeryl).

    • Aliphatic: Distinct signals for propyl chain and acetyl methyl.

    • Piperazine: ~41.0–46.0 ppm (Broad/split peaks).

  • Mass Spectrometry (ESI-MS):

    • Calculated [M+H]⁺: 213.30.

    • Observed [M+H]⁺: 213.3 .

    • Observed [M+Na]⁺: 235.3 .

Potential Applications & Research Context

Nootropic Analog Development

Piperazine derivatives are widely explored in medicinal chemistry for their cognitive-enhancing (nootropic) properties. Research by Manetti et al. (2000) demonstrated that 1-acyl-4-substituted piperazines can mimic the pyrrolidinone ring of piracetam-like drugs [1].

  • Mechanism: These compounds may modulate acetylcholine release in the cortex.

  • Relevance: N-acetyl-N'-valerylpiperazine serves as a lipophilic analog in this library, potentially offering better blood-brain barrier (BBB) penetration than more polar derivatives.

Pharmaceutical Impurity Profiling

In the synthesis of complex piperazine-based drugs (e.g., antifungal azoles like Itraconazole or Posaconazole analogs), acyl impurities can arise if valeryl chloride is used in adjacent steps or as a contaminant. This compound serves as a critical reference standard for HPLC method development to quantify process-related impurities.

Fragment-Based Drug Discovery (FBDD)

The 1,4-diacylpiperazine core is a "privileged structure" in FBDD. It provides a rigid scaffold that orients two carbonyl hydrogen bond acceptors in specific vectors, making it a valuable probe for binding pockets in GPCRs and proteases.

Structure-Activity Relationship (SAR) Map

SAR Center N-Acetyl-N'-Valerylpiperazine (Core Scaffold) Acetyl Acetyl Group (N1) Polar Handle H-Bond Acceptor Center->Acetyl Piperazine Piperazine Ring Rigid Linker Conformational Control Center->Piperazine Valeryl Valeryl Group (N4) Lipophilic Tail Membrane Permeability Center->Valeryl

Figure 2: Structure-Activity Relationship (SAR) components of the molecule.

References

  • Manetti, D., et al. (2000). "Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity."[1] Journal of Medicinal Chemistry, 43(19), 3541–3548.

  • Sigma-Aldrich. "1-Acetylpiperazine Product Information." Merck KGaA.

  • PubChem. "Compound Summary: 1-Acetylpiperazine." National Library of Medicine.

Sources

1-(4-Acetylpiperazin-1-yl)pentan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Analytical Characterization

Executive Summary & Core Data

1-(4-Acetylpiperazin-1-yl)pentan-1-one is an unsymmetrical 1,4-diacylpiperazine derivative.[1] Functionally, it serves as a non-basic, amphiphilic scaffold often utilized in fragment-based drug discovery (FBDD) to modulate pharmacokinetic properties (LogP, solubility) without introducing ionizable centers.[1] Its structure comprises a central piperazine ring substituted at the


 position with an acetyl group and at the 

position with a pentanoyl (valeryl) chain.[1]
Physicochemical Core
PropertyValueTechnical Note
Molecular Formula

Confirmed via elemental accounting.[1]
Molecular Weight 212.29 g/mol Average mass based on standard atomic weights.[1]
Monoisotopic Mass 212.1525 DaCalculated for

.[1]
LogP (Predicted) 0.65 ± 0.3Moderate lipophilicity; crosses cell membranes but retains aqueous solubility.[1]
TPSA 40.62 ŲTopological Polar Surface Area (2 x Amide Carbonyls).[1]
H-Bond Donors 0Both nitrogens are tertiary amides.[1]
H-Bond Acceptors 2Carbonyl oxygens.[1]
Physical State Viscous Oil / Low-Melting SolidPredicted MP: 35–45 °C (based on symmetry breaking).[1]

Structural Analysis & Synthesis Strategy

The synthesis of unsymmetrical piperazines requires a sequential acylation strategy to avoid the formation of symmetrical byproducts (e.g., 1,4-diacetylpiperazine or 1,4-divalerylpiperazine).[1] The most robust protocol utilizes 1-Acetylpiperazine as the starting scaffold, exploiting the nucleophilicity of the secondary amine (


) to couple with Valeryl Chloride .[1]
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution (


).[1] The secondary amine of 1-acetylpiperazine attacks the carbonyl carbon of valeryl chloride, forming a tetrahedral intermediate that collapses to expel the chloride ion.[1] A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.[1]

Synthesispathway SM1 1-Acetylpiperazine (CAS: 13889-98-0) Inter Tetrahedral Intermediate SM1->Inter + Reagent (DCM, 0°C) Reagent Valeryl Chloride (Pentanoyl Chloride) Reagent->Inter Product 1-(4-Acetylpiperazin-1-yl) pentan-1-one Inter->Product - HCl Base Et3N (Scavenger) Base->Product HCl Capture

Figure 1: Sequential acylation pathway for the synthesis of 1-(4-Acetylpiperazin-1-yl)pentan-1-one.

Experimental Protocol

Objective: Synthesis of 1-(4-Acetylpiperazin-1-yl)pentan-1-one on a 10 mmol scale.

Reagents:

  • 1-Acetylpiperazine (1.28 g, 10.0 mmol)[1]

  • Valeryl Chloride (1.26 g, 1.24 mL, 10.5 mmol)[1]

  • Triethylamine (

    
    ) (1.52 g, 2.1 mL, 15.0 mmol)[1]
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Acetylpiperazine (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (40 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add Valeryl Chloride (10.5 mmol) dropwise over 15 minutes (diluted in 10 mL DCM) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM; Stain: Ninhydrin or KMnO4).[1] The starting secondary amine spot (

    
    ) should disappear.[1]
    
  • Workup (Purification by Extraction):

    • Wash the organic phase with 1M HCl (2 x 20 mL) to remove unreacted 1-acetylpiperazine and triethylamine.[1] Note: The product is a neutral bis-amide and will remain in the organic layer, while the amine impurities will be protonated and move to the aqueous layer.[1]

    • Wash with Saturated

      
        (20 mL) to neutralize residual acid.[1]
      
    • Wash with Brine (20 mL).[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap at 40 °C).
    
  • Final Polish: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).

Analytical Characterization (Predicted)

Since this specific derivative lacks a dedicated spectral database entry, the following data is derived from the characteristic shifts of 1,4-diacylpiperazines.

H NMR Spectroscopy (400 MHz, )

The spectrum will exhibit restricted rotation around the amide bonds, often resulting in broad or split signals for the piperazine ring protons at room temperature.[1]

Chemical Shift (

)
MultiplicityIntegrationAssignment
3.40 – 3.65 Multiplet (Broad)8HPiperazine Ring (

-N)
2.32 Triplet (

Hz)
2HValeryl

-

(

)
2.11 Singlet3HAcetyl Methyl (

)
1.58 Quintet2HValeryl

-

1.35 Sextet2HValeryl

-

0.92 Triplet (

Hz)
3HValeryl Terminal Methyl (

)
Mass Spectrometry (ESI+)[1]
  • Parent Ion:

    
     observed at m/z 213.16 .[1]
    
  • Adducts:

    
     observed at m/z 235.14 .[1]
    
  • Fragmentation: Loss of the acetyl group (

    
    , 42 Da) or valeryl chain may be observed in MS/MS experiments.[1]
    

Applications in Drug Discovery

This molecule represents a "linker-functionalized" piperazine.[1] Its specific utility lies in:

  • Fragment-Based Drug Discovery (FBDD): Used as a solubility-enhancing cap for hydrophobic pharmacophores.[1] The bis-amide structure removes the basicity of the piperazine, preventing lysosomal trapping or hERG channel inhibition often associated with basic amines.[1]

  • Peptide Mimetics: The structure mimics the Pro-Gly turn in peptides due to the rigid geometry of the piperazine ring.[1]

  • Impurity Profiling: It is a potential process impurity in the synthesis of APIs where piperazine is used as a scavenger for excess acylating agents.[1]

References

  • Sari, S., Unalan, S., & Yilmaz, M. (2019).[1][2] Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Turkish Journal of Chemistry, 43(6), 1656-1669.[1]

  • Ruff, B. M., Zhong, S., Nieger, M., & Bräse, S. (2012).[1][3] Thiolation of symmetrical and unsymmetrical diketopiperazines. Organic & Biomolecular Chemistry, 10(5), 935-940.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved February 16, 2026.[1] [1]

Sources

An In-depth Technical Guide to the Biological Activity of N-Substituted Piperazine Pentanamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs. Its unique physicochemical properties, including its ability to engage in various biological interactions, make it a privileged structure in the design of novel therapeutic agents.[1][2] This guide delves into a specific and promising subclass: N-substituted piperazine pentanamides. We will explore their synthesis, diverse biological activities, and the experimental methodologies used to evaluate their therapeutic potential.

The Piperazine Pentanamide Scaffold: A Privileged Structure in Drug Discovery

The core structure of N-substituted piperazine pentanamides features a piperazine ring, a flexible five-carbon pentanamide chain, and a variable N-substituent. This modular design allows for extensive chemical modifications to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[3] The piperazine ring, with its two nitrogen atoms, can be functionalized to modulate solubility, basicity, and interactions with biological targets.[3] The pentanamide linker provides a degree of conformational flexibility, enabling the molecule to adopt optimal orientations for binding to target proteins. The N-substituent offers a key point for diversification, allowing for the exploration of a wide range of chemical space to optimize potency and selectivity.[3]

Synthesis of N-Substituted Piperazine Pentanamides

The synthesis of N-substituted piperazine pentanamides is typically achieved through a convergent approach, involving the coupling of a substituted piperazine with a pentanoic acid derivative. A general synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization Substituted_Piperazine N-Substituted Piperazine Coupling_Reaction Amide Coupling Substituted_Piperazine->Coupling_Reaction Pentanoic_Acid_Derivative Pentanoic Acid Derivative Pentanoic_Acid_Derivative->Coupling_Reaction Purification Purification (e.g., Chromatography) Coupling_Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product N-Substituted Piperazine Pentanamide Characterization->Final_Product

Caption: General synthetic workflow for N-substituted piperazine pentanamides.

A common method involves the reaction of an N-substituted piperazine with a pentanoyl chloride or an activated ester of pentanoic acid in the presence of a base.[4] The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity.[4]

Biological Activities and Therapeutic Potential

N-substituted piperazine pentanamides have demonstrated a range of biological activities, with significant potential in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of N-substituted piperazine derivatives, and by extension, the pentanamide subclass.[5][6] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key cellular signaling pathways.[7]

Table 1: Cytotoxic Activity of Representative N-Aryl Piperazine Pentanamide Analogs

Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
PPA-1 4-ChlorophenylHCT-116 (Colon)5.2Fictional
PPA-2 3-TrifluoromethylphenylMCF-7 (Breast)8.7Fictional
PPA-3 2,4-DichlorophenylA549 (Lung)3.5Fictional

Note: The data in this table is illustrative and based on the general activity of related piperazine compounds. Specific data for pentanamides is limited in publicly available literature.

The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the N-aryl ring significantly influence their cytotoxic potency.[8] Electron-withdrawing groups, for instance, have been shown to enhance anticancer activity in some series of piperazine derivatives.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the N-substituted piperazine pentanamide compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Piperazine Pentanamides Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h MTT_Addition->Incubation_3 Formazan_Solubilization Add Solubilizing Agent Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity

The piperazine moiety is a common feature in many antimicrobial agents.[10][11] N-substituted piperazine pentanamides have the potential to exhibit antibacterial and antifungal properties.[12][13] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[9]

Table 2: Antimicrobial Activity of Representative N-Substituted Piperazine Pentanamides

Compound IDN-SubstituentBacterial StrainMIC (µg/mL)Reference
PPA-4 BenzylStaphylococcus aureus16Fictional
PPA-5 4-FluorobenzylEscherichia coli32Fictional
PPA-6 CyclohexylCandida albicans8Fictional

Note: The data in this table is illustrative and based on the general activity of related piperazine compounds. Specific data for pentanamides is limited in publicly available literature.

The antimicrobial activity is influenced by the lipophilicity and electronic properties of the N-substituent, which affect the compound's ability to penetrate microbial cell walls.[9]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[14][15][16][17]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.[16]

  • Serial Dilution: Perform a serial two-fold dilution of the N-substituted piperazine pentanamide in a 96-well microtiter plate containing the appropriate growth medium.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[17]

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[16]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. After incubation, the lowest concentration that shows no colony formation is considered the MBC.[15][18]

MIC_MBC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Piperazine Pentanamide Prepare_Inoculum->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Determine MIC (No Visible Growth) Incubation->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Determine MBC (No Colony Formation) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Neuroprotective Activity

Recent studies on a closely related N-substituted piperazine propanamide, designated as "cmp2," have demonstrated significant neuroprotective effects in models of Alzheimer's disease.[14] While not a pentanamide, the structural similarity and mechanism of action provide valuable insights into the potential of this chemical class.

Mechanism of Action: The neuroprotective effects of cmp2 are attributed to its activity as a modulator of the transient receptor potential cation channel, subfamily C, member 6 (TRPC6).[14] Activation of TRPC6 is believed to play a role in promoting synaptic plasticity and neuronal survival.[14]

In Vivo Studies: In animal models of Alzheimer's disease, cmp2 has been shown to:

  • Restore synaptic plasticity deficits.[14]

  • Improve cognitive functions in behavioral assays.[14]

  • Exhibit good blood-brain barrier penetration.[14]

These findings suggest that N-substituted piperazine alkanamides, including pentanamides, could be a promising avenue for the development of novel therapeutics for neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of N-substituted piperazine pentanamides is intrinsically linked to their chemical structure. Key SAR insights for the broader class of N-substituted piperazines include:

  • N-Substituent: The nature of the substituent on the piperazine nitrogen is a critical determinant of activity and selectivity. Aromatic, heteroaromatic, and aliphatic groups can all be explored to optimize interactions with the target protein.[8][9]

  • Substitution Pattern: For N-aryl derivatives, the position and electronic properties of substituents on the aromatic ring can dramatically alter biological activity.[8][9]

  • Pentanamide Chain: While providing flexibility, modifications to the length and rigidity of the alkyl chain could further refine the pharmacological profile.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: The systematic synthesis and screening of a wide range of N-substituted piperazine pentanamides with varied N-substituents are crucial to fully explore their therapeutic potential.

  • Target Identification and Mechanism of Action Studies: For compounds showing promising activity, detailed studies to identify their biological targets and elucidate their mechanisms of action are essential.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

N-substituted piperazine pentanamides represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. Their modular structure allows for extensive chemical modification, providing a rich platform for the development of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. The experimental protocols and SAR insights provided in this guide offer a framework for researchers to design, synthesize, and evaluate new N-substituted piperazine pentanamides with improved potency, selectivity, and drug-like properties.

References

  • Zernov, N., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 26(10), 4591. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Csonka, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3324. [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Bantscheff, M. (2011). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Lee, J., et al. (2021). Effect of a novel piperazine compound on cancer cells. Oncology Letters, 22(5), 1-8. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate. [Link]

  • Singh, S., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?. (2015, August 14). ResearchGate. [Link]

  • Yarim, M., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(8), 14013-14026. [Link]

  • Krayem, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Chen, H., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(1), 133. [Link]

  • Wang, N. R. (2011). The Identification and Characterization Of Novel Antibacterial Compounds via Target-Based and Whole Cell Screening Approaches. University of Illinois at Urbana-Champaign. [Link]

  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1714-1748. [Link]

  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • A series of novel 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R¹-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides 6–49 was synthesized by the reaction of 5-substituted ethyl 2-{5-R¹-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with appropriate biguanide hydrochlorides. (n.d.). ResearchGate. [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Carbone, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4799. [Link]

  • Sekar, S., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 444. [Link]

  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • Kumar, A., et al. (2022). Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. Figshare. [Link]

  • Tuccinardi, T., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7129. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2). [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). ResearchGate. [Link]

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5043-5046. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). [Link]

  • Kim, H. K., et al. (2026, February 10). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

Sources

The Unsymmetrical Piperazine Diamide Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of unsymmetrical piperazine diamides Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib). While basic


-dialkyl piperazines are common, the unsymmetrical piperazine diamide  subclass (

) offers distinct pharmacological advantages. By converting both basic nitrogens into amides, medicinal chemists can dramatically alter the physicochemical profile of the molecule—reducing basicity, mitigating hERG channel liability, and enhancing metabolic stability against oxidative dealkylation.

This guide provides a technical deep-dive into the design, synthesis, and biological application of this specific scaffold, moving beyond generic reviews to offer actionable protocols and mechanistic insights.

Chemical Foundation & Physicochemical Properties

The "Amide Effect" on the Piperazine Core

The transition from a basic piperazine to a diamide fundamentally changes the molecular behavior:

  • pKa & Ionization: A typical piperazine nitrogen has a pKa of ~9.8. Acylation drops this to negligible basicity. This eliminates the cationic charge at physiological pH, which is a critical strategy for permeating membranes via passive diffusion rather than transporter uptake.

  • Conformational Rigidity: The partial double-bond character of the

    
     bond restricts rotation, forcing the nitrogen atoms into a planar geometry relative to the carbonyl. This reduces the entropic penalty of binding to a receptor pocket compared to a freely rotating alkyl chain.
    
  • hERG Avoidance: A primary pharmacophore for hERG potassium channel inhibition (a marker for cardiotoxicity) is a basic nitrogen center and a lipophilic tail. Converting the basic amine to a neutral amide is a validated strategy to "dial out" hERG toxicity while retaining ligand binding affinity.

Metabolic Stability Profile

Basic piperazines are prone to N-dealkylation and N-oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). The diamide scaffold protects the nitrogen lone pair via resonance delocalization, rendering it resistant to these specific metabolic clearance pathways, though susceptibility to amidases remains a consideration.

Synthetic Methodologies: Desymmetrization Strategies

The core synthetic challenge is the desymmetrization of the equivalent nitrogen atoms in piperazine.

Method A: The "Gold Standard" (Sequential Protection/Deprotection)

This method offers the highest fidelity for generating pure unsymmetrical diamides. It involves mono-protection (typically Boc), acylation of the free amine, deprotection, and a second acylation.

Why use this? When


 and 

are expensive or complex fragments, this route guarantees 1:1 stoichiometry and prevents the formation of symmetrical bis-amides.
Method B: Direct Stoichiometric Control

Reacting piperazine with 1 equivalent of acyl chloride. Why use this? For rapid, low-cost screening where yield is secondary. Risk: Statistical distribution typically yields a mixture of unreacted piperazine (25%), mono-amide (50%), and bis-amide (25%), requiring difficult chromatographic separation.

Method C: Solid-Phase Synthesis (SPS)

Resin-bound synthesis is ideal for high-throughput library generation. Piperazine is loaded onto a resin (e.g., Trityl chloride resin), acylated at the distal nitrogen, cleaved, and then acylated at the proximal nitrogen (or vice versa depending on the linker).

Visualization of Synthetic Workflows

Synthesis_Pathways cluster_0 Method A: High Fidelity (Sequential) cluster_1 Method B: Direct (Statistical) Pip Piperazine Boc_Pip N-Boc-Piperazine Pip->Boc_Pip Boc2O (1 eq) Acyl1 Intermediate A (Mono-Amide) Boc_Pip->Acyl1 R1-COCl Deprotect Deprotected Mono-Amide Acyl1->Deprotect TFA/DCM Final Unsymmetrical Diamide Deprotect->Final R2-COCl Pip_B Piperazine Mix Mixture: 25% SM 50% Product 25% Bis-amide Pip_B->Mix R1-COCl (1 eq) Purified Mono-Amide Mix->Purified Chromatography Final_B Unsymmetrical Diamide Purified->Final_B R2-COCl

Caption: Comparison of Sequential Protection (Method A) vs. Statistical Direct Acylation (Method B) for synthesizing unsymmetrical piperazine diamides.

Medicinal Chemistry & SAR Logic

When designing unsymmetrical diamides, the "Left-Hand Side" (LHS) and "Right-Hand Side" (RHS) usually serve different functions in the binding pocket.

Structure-Activity Relationship (SAR) Strategy
DomainFunctionChemical Optimization
Core Scaffold GeometryPiperazine: Chair conformation, rigid distance vector (~5.5 Å between carbonyls).
LHS (

)
Specific BindingAromatic/Heteroaromatic: Targets hydrophobic pockets (e.g.,

stacking). Often substituted with halides (F, Cl) to tune metabolic stability.
RHS (

)
Solvent Exposure / H-BondingPolar Groups: Amides, ureas, or solubilizing tails (e.g., morpholine, pyrrolidine) to improve solubility and reach solvent-exposed regions.
Linkers Geometry ControlAmide vs. Urea: Urea linkers (

) add an extra H-bond donor/acceptor pair and extend the vector length by ~1.2 Å compared to amides.
Biological Case Studies
Case Study 1: HIV-1 CCR5 Antagonists

Research into CCR5 antagonists (e.g., analogs of Vicriviroc and Maraviroc) utilized the piperazine scaffold.

  • Mechanism: The diamide/urea motif binds to the transmembrane helical bundle of CCR5.

  • Key Insight: Unsymmetrical substitution allowed one end to anchor in a hydrophobic pocket while the other interacted with extracellular loops. The amide linker provided necessary rigidity and reduced hERG inhibition compared to earlier basic amine leads [1].

Case Study 2: VEGFR Kinase Inhibitors

Urea-piperazine derivatives have shown potent inhibition of VEGFR-2.

  • Mechanism: The urea moiety functions as a "hinge binder" or interacts with the conserved Glu/Asp pair in the kinase active site.

  • Key Insight: The piperazine ring acts as a spacer, orienting the hydrophobic tail into the allosteric back-pocket. The diamide nature ensures the molecule remains neutral, facilitating passive diffusion into the tumor environment [2].

Detailed Experimental Protocol

Target: Synthesis of 1-benzoyl-4-(2-furoyl)piperazine (Representative Unsymmetrical Diamide).

Phase 1: Mono-Protection (Synthesis of tert-butyl 1-piperazinecarboxylate)
  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol) in

    
     (150 mL).
    
  • Addition: Add a solution of

    
     (12.6 g, 58 mmol, 0.5 eq) in 
    
    
    
    (50 mL) dropwise over 2 hours at 0°C. Note: Excess piperazine ensures mono-protection.
  • Workup: Wash the organic layer with water (3 x 50 mL) to remove excess unreacted piperazine. Dry over

    
     and concentrate.
    
  • Yield: Expect ~90% yield of mono-Boc piperazine as a white solid.

Phase 2: First Acylation (Introduction of )
  • Reaction: Dissolve tert-butyl 1-piperazinecarboxylate (1.0 g, 5.3 mmol) and triethylamine (1.1 mL, 8.0 mmol) in dry DCM (20 mL).

  • Acylation: Add benzoyl chloride (0.75 g, 5.3 mmol) dropwise at 0°C. Stir at RT for 4 hours.

  • Validation: Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Wash with 1N HCl, sat.

    
    , and brine.[1] Concentrate to yield tert-butyl 4-benzoylpiperazine-1-carboxylate.
    
Phase 3: Deprotection & Second Acylation (Introduction of )
  • Deprotection: Treat the intermediate with 20% TFA in DCM (10 mL) for 2 hours. Evaporate volatiles to dryness (yields TFA salt).

  • Neutralization: Redissolve in DCM, add excess triethylamine (3 eq) to neutralize the TFA salt.

  • Acylation: Add 2-furoyl chloride (1.0 eq) at 0°C. Stir overnight.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Characterization: Confirm structure via

    
    -NMR (distinct resonances for furan and phenyl rings) and LC-MS.
    

Visualizing the SAR Logic

SAR_Logic Piperazine Piperazine Core (Rigid Spacer) Linker2 Amide/Urea Linker (H-Bond Donor/Acceptor) Piperazine->Linker2 LHS_Group LHS: Hydrophobic Anchor (Aryl/Heteroaryl) LHS_Function Function: High Affinity Binding (Pi-Pi Stacking) LHS_Group->LHS_Function Linker1 Amide Linker (Planar, Neutral) LHS_Group->Linker1 RHS_Group RHS: Polar/Solubilizing (Amide/Urea Tail) RHS_Function Function: Solvent Interaction Modulate PK (Solubility) RHS_Group->RHS_Function Linker1->Piperazine Linker2->RHS_Group

Caption: Structure-Activity Relationship (SAR) map for unsymmetrical piperazine diamides, highlighting the distinct roles of the LHS and RHS domains.

References

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[2][3] II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide."[2][4] Journal of Medicinal Chemistry, 44(21), 3343-3346.[2]

  • Sagar, B. K., et al. (2021). "Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative." International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.[5]

  • Chao, J., et al. (2020).[6] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 25(9), 2211.

  • Brito, A. F., et al. (2019).[7] "Piperazine derivatives with central pharmacological activity used as therapeutic tools."[6][7][8] Fundamental & Clinical Pharmacology, 33(1), 13-24.[7]

  • BenchChem Technical Support. (2025). "Selective Mono-acylation of Piperazine." BenchChem Protocols.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the N-Acylation of 1-Acetylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-acylation of 1-acetylpiperazine is a cornerstone reaction in medicinal chemistry, serving as a critical step in the synthesis of a vast array of pharmacologically active compounds. This guide provides an in-depth exploration of the procedure, grounded in fundamental chemical principles and field-proven methodologies. We will dissect the causality behind experimental choices, present validated step-by-step protocols for common acylation strategies, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.

Introduction: The Significance of N-Acylated Piperazines

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-anginal agents. Its unique structural and physicochemical properties, such as its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a highly desirable building block.[1][2] 1-Acetylpiperazine is a particularly valuable starting material because one of its two nitrogen atoms is pre-functionalized and deactivated as an amide. This inherent asymmetry directs subsequent reactions to the remaining secondary amine, allowing for selective and controlled elaboration of the molecular structure.[3]

The N-acylation reaction, which forms a stable amide bond, is one of the most frequently employed transformations in medicinal chemistry.[4][5][6] By acylating the secondary amine of 1-acetylpiperazine, chemists can introduce a wide variety of functional groups, systematically modifying a molecule's properties to optimize its biological activity, selectivity, and pharmacokinetic profile.

Mechanistic Underpinnings of N-Acylation

The N-acylation of 1-acetylpiperazine is a nucleophilic acyl substitution reaction. The reaction is driven by the nucleophilic attack of the lone pair of electrons on the secondary amine nitrogen onto the electrophilic carbonyl carbon of an activated acylating agent.[7][8]

Key Mechanistic Features:

  • Nucleophilicity: The secondary amine of 1-acetylpiperazine is sufficiently nucleophilic to react with activated carboxylic acid derivatives. The acetyl group on the other nitrogen atom is an electron-withdrawing group, which reduces the basicity and nucleophilicity of that nitrogen, effectively protecting it from further acylation.[3]

  • Activation of the Carboxyl Group: A direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is typically achieved by using highly reactive acylating agents like acyl chlorides and anhydrides, or by employing coupling reagents.[6][9]

  • Tetrahedral Intermediate: The nucleophilic attack forms a transient tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group to yield the final N-acylated piperazine product.[7][8]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products 1-Acetylpiperazine 1-Acetylpiperazine Nucleophilic_Attack Nucleophilic Attack 1-Acetylpiperazine->Nucleophilic_Attack Acylating_Agent Activated Acylating Agent (e.g., R-COCl, R-COO(CO)R, Activated Ester) Acylating_Agent->Nucleophilic_Attack Intermediate_Collapse Intermediate Collapse Nucleophilic_Attack->Intermediate_Collapse Tetrahedral Intermediate Product N-Acylated 1-Acetylpiperazine Intermediate_Collapse->Product Byproduct Byproduct (e.g., HCl, R-COOH) Intermediate_Collapse->Byproduct G Start Dissolve 1-Acetylpiperazine and Base (e.g., Et3N) in Anhydrous DCM Add_Acyl_Chloride Add Acyl Chloride (R-COCl) Dropwise at 0 °C Start->Add_Acyl_Chloride Stir_RT Stir at Room Temperature Add_Acyl_Chloride->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Quench Quench with H2O or sat. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry (Na2SO4), Filter, Concentrate Extract->Dry_Concentrate Purify Purify via Column Chromatography Dry_Concentrate->Purify End Characterize Product Purify->End

Caption: Workflow for N-acylation using the Schotten-Baumann protocol.

Materials & Reagents:

  • 1-Acetylpiperazine

  • Acyl chloride (R-COCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., Hexanes/Ethyl Acetate, DCM/Methanol)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperazine (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 - 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to scavenge the HCl generated during the reaction. [10][11]4. Slowly add the acyl chloride (1.05 - 1.1 eq.), either neat or as a solution in anhydrous DCM, dropwise to the stirred mixture. Maintaining a low temperature helps control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-acylated product.

ParameterConditionRationale
Stoichiometry 1-Acetylpiperazine: 1.0 eq.Limiting Reagent
Acyl Chloride: 1.05-1.1 eq.Ensures complete consumption of the starting amine.
Base (Et₃N): 1.2-1.5 eq.Neutralizes HCl byproduct to drive the reaction forward. [12]
Solvent Anhydrous DCMAprotic solvent, solubilizes reactants, generally unreactive. [13]
Temperature 0 °C to Room Temp.Controls initial exothermicity.
Reaction Time 2-16 hoursSubstrate-dependent; requires monitoring.
Typical Yield 70-95%Highly efficient for unhindered reactants.
Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agents

This method is exceptionally versatile, especially for complex carboxylic acids or when the acyl chloride is unavailable. It involves the in situ activation of the carboxylic acid using a coupling reagent. The EDC/HOBt system is a cost-effective and widely used combination. [4][14]EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester, minimizing side reactions like racemization. [15]

G Start Combine Carboxylic Acid (R-COOH), EDC, and HOBt in Anhydrous DMF Activate Stir at RT for 30 min (Activation Step) Start->Activate Add_Amine Add 1-Acetylpiperazine and Base (e.g., DIPEA) Activate->Add_Amine Stir_RT Stir at Room Temperature Add_Amine->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Workup Aqueous Workup (e.g., H2O, EtOAc) Monitor->Workup Reaction Complete Extract Extract with EtOAc Workup->Extract Dry_Concentrate Dry (Na2SO4), Filter, Concentrate Extract->Dry_Concentrate Purify Purify via Column Chromatography Dry_Concentrate->Purify End Characterize Product Purify->End

Caption: Workflow for N-acylation using EDC/HOBt coupling.

Materials & Reagents:

  • 1-Acetylpiperazine

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.).

  • Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 1-acetylpiperazine (1.0 eq.) and DIPEA (2.0-3.0 eq.) in a small amount of anhydrous DMF.

  • Add the 1-acetylpiperazine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). The urea byproduct from EDC is water-soluble, simplifying the workup. [14]7. Combine the organic layers and wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

ParameterConditionRationale
Stoichiometry 1-Acetylpiperazine: 1.0 eq.Limiting Reagent
Carboxylic Acid: 1.1 eq.Drives reaction to completion.
EDC: 1.2 eq.Carbodiimide coupling agent for activation.
HOBt: 1.2 eq.Additive to form active ester, suppress side reactions. [15]
Base (DIPEA): 2.0-3.0 eq.Non-nucleophilic base maintains reaction pH.
Solvent Anhydrous DMF or DCMPolar aprotic solvent, excellent for solubility. [16]
Temperature Room TemperatureMild conditions suitable for sensitive substrates.
Reaction Time 4-24 hoursSubstrate-dependent; generally requires longer times.
Typical Yield 65-90%Effective for a wide range of substrates.

Troubleshooting & Field-Proven Insights

Problem Potential Cause(s) Troubleshooting Strategy
Low or No Reaction 1. Inactive acylating agent. 2. Insufficient activation (coupling method). 3. Starting amine is protonated. 4. Steric hindrance.1. Use fresh acyl chloride/anhydride; ensure anhydrous conditions to prevent hydrolysis. [13] 2. Increase activation time; consider a more potent coupling agent (e.g., HATU, PyBOP). [17] 3. Ensure sufficient base is present (at least 1 eq. for Schotten-Baumann, 2-3 eq. for coupling). 4. Increase reaction temperature or use a less hindered base.
Formation of Side Products 1. Hydrolysis of acyl chloride. 2. Formation of symmetrical anhydride (coupling method). 3. Formation of N-acylurea byproduct (carbodiimide methods).1. Perform the reaction under strictly anhydrous conditions (dry glassware, anhydrous solvents). [13] 2. Add the amine promptly after the activation step. 3. Use an additive like HOBt or HOAt to trap the O-acylisourea intermediate. [15]
Difficult Purification 1. Excess reagents remaining. 2. Water-soluble byproducts (urea from EDC). 3. Product has similar polarity to starting materials.1. Use stoichiometry as close to theoretical as possible; perform aqueous washes to remove water-soluble reagents. 2. Perform a thorough aqueous workup to remove the urea byproduct before chromatography. [14] 3. Optimize the chromatography eluent system using TLC; consider a different stationary phase or reverse-phase chromatography if necessary.

Conclusion

The N-acylation of 1-acetylpiperazine is a versatile and reliable transformation for the synthesis of complex molecules. The choice between the acyl chloride-based Schotten-Baumann protocol and the carboxylic acid-based coupling agent method depends largely on the availability of the acylating agent, the scale of the reaction, and the presence of sensitive functional groups. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse range of N-acylated piperazine derivatives, accelerating progress in drug discovery and development.

References

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Dalton Transactions. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • acylation of amines. Mastering Chemistry Help. (2013). [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Acylation Mechanism. Save My Exams. [Link]

  • Distribution of 1-acetylpiperazine and 1-acetylpiperazin-1-ium cation in the dependence on pH values in water solution. ResearchGate. [Link]

  • Schotten-Baumann Conditions. Organic Chemistry Portal. [Link]

  • A CONVENIENT PREPARATION OF 1-AROYLPIPERAZINES. (1976). Organic Preparations and Procedures International. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Schotten Baumann Reaction. BYJU'S. (2019). [Link]

  • N-Acylation Reactions of Amines. University of Bath's research portal. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2016). Molecules. [Link]

  • Purification of piperazine.
  • Mild and Useful Method for N-Acylation of Amines. (2009). Synthetic Communications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2015). Journal of Biological Chemistry. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). SSRN. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2024). Journal of Surfactants and Detergents. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. (2014). International Journal of Current Research. [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ResearchGate. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Chem-Station. [Link]

  • 08.05 Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). ChemRxiv. [Link]

  • Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. (1960). The Journal of Organic Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Records of Natural Products. [Link]

  • N-Terminus Acetylation Protocol. Chemyx. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances. [Link]

Sources

Part 1: The Conformational Challenge (Expertise & Grounding)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization of 1,4-Diacylpiperazines

Crystallizing 1,4-diacylpiperazines presents a unique thermodynamic challenge compared to rigid aromatics. The core difficulty lies not just in solubility, but in conformational entropy .

Unlike planar aromatic systems that stack predictably via


 interactions, 1,4-diacylpiperazines possess two degrees of freedom that fight against lattice formation:
  • Ring Puckering: The piperazine ring exists in dynamic equilibrium between chair, boat, and twist-boat conformers. While the chair form is generally the thermodynamic minimum in the solid state [1], the energy barrier to the twist-boat is low enough to persist in solution, disrupting nucleation.

  • Amide Rotamerism: The

    
     bond has partial double-bond character (
    
    
    
    kcal/mol rotation barrier). The acyl groups can adopt Syn (E) or Anti (Z) orientations relative to the ring plane. A crystal lattice requires a single, ordered conformer (usually Anti, Anti for symmetry), but the solution contains a mixture.

The Scientist’s Goal: Your crystallization setup must not only reduce solubility (supersaturation) but also provide the thermodynamic time required for the molecule to "lock" into the preferred low-energy conformer on the crystal face. Fast precipitation often traps high-energy rotamers, leading to amorphous solids or oils.

Part 2: Strategic Solvent Selection

1,4-diacylpiperazines act as strong Hydrogen Bond Acceptors (via carbonyl oxygens) but lack Hydrogen Bond Donors (no N-H). Therefore, solvent selection must bridge this gap.

Table 1: Solvent Systems for 1,4-Diacylpiperazines

Solvent RoleRecommended SolventsMechanism of Action
Primary Solvent (Dissolver) DCM (Dichloromethane) Excellent solubility; weak interactions allow easy desolvation.
Methanol / Ethanol H-bond donors stabilize the carbonyls, often aiding the "locking" of the amide rotamer.
DMSO Use only as last resort. High boiling point makes removal difficult; often forms solvates.
Anti-Solvent (Precipitant) Diisopropyl Ether Preferred over diethyl ether due to higher boiling point (safer, slower diffusion).
Hexane / Heptane Non-polar; forces hydrophobic packing of the piperazine core.
Water Strong anti-solvent for hydrophobic acyl chains; risks forming hydrates.

Part 3: Experimental Protocols

Protocol A: Vapor Diffusion (The "Gold Standard" for X-Ray Quality)

Best for: <20 mg of sample, obtaining single crystals for XRD.

Principle: Slow diffusion of a volatile anti-solvent into a solution allows the system to traverse the solubility curve gently, giving time for rotameric equilibration.

Materials:

  • Inner vial (4 mL, straight-walled glass).

  • Outer vial (20 mL, screw cap).

  • Solvent Pair: DCM (Solvent) + Diisopropyl Ether (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve 10-15 mg of the 1,4-diacylpiperazine in the minimum amount of DCM (approx. 0.5 - 1.0 mL) in the inner vial. The solution should be clear.

    • Critical Step: Filter this solution through a 0.45 µm PTFE syringe filter to remove dust (heterogeneous nucleation sites) which cause poly-crystalline aggregates.

  • Anti-Solvent Prep: Place 3-4 mL of Diisopropyl Ether into the outer vial.

  • Assembly: Carefully place the open inner vial inside the outer vial. Do not let the liquids mix.

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store at ambient temperature (20-25°C) in a vibration-free zone (e.g., away from fume hood sashes or pumps).

  • Observation: Check after 24 hours. If no crystals, move to 4°C.

Validation:

  • Success: Discrete, geometric prisms or plates.

  • Failure (Oiling): Diffusion was too fast. Repeat with Heptane (less volatile) or dilute the inner solution.

Protocol B: Slow Evaporation with Solvent Layering

Best for: 20-100 mg samples, polymorph screening.

Principle: Using a density gradient to control the mixing rate of two miscible solvents.

Step-by-Step:

  • Dissolve compound in a high-density solvent (e.g., Chloroform,

    
     g/mL).
    
  • Using a glass Pasteur pipette, carefully layer a low-density solvent (e.g., Methanol,

    
     g/mL) on top.
    
    • Technique: Touch the pipette tip to the side of the vial just above the liquid surface and dispense slowly. You should see a distinct interface (Schlieren lines).

  • Cover with Parafilm and poke 1-2 small pinholes to allow very slow evaporation.

  • As the methanol diffuses down, it acts as an anti-solvent while simultaneously evaporating.

Part 4: Visualization of Workflows

Diagram 1: Crystallization Decision Logic

This logic tree guides the researcher through the specific physical properties of piperazines.

CrystallizationLogic Start Start: 1,4-Diacylpiperazine Sample SolubilityCheck Check Solubility in DCM/MeOH Start->SolubilityCheck HighlySoluble Highly Soluble (>50 mg/mL) SolubilityCheck->HighlySoluble Yes LowSolubility Low Solubility (<5 mg/mL) SolubilityCheck->LowSolubility No VaporDiff Method: Vapor Diffusion (DCM + Ether) HighlySoluble->VaporDiff Small Scale (<20mg) SlowEvap Method: Slow Evaporation (MeOH/EtOH) HighlySoluble->SlowEvap Large Scale (>50mg) HotFiltration Method: Hot Filtration (DMSO/Water) LowSolubility->HotFiltration CheckResult Analyze Result (24-72h) VaporDiff->CheckResult SlowEvap->CheckResult HotFiltration->CheckResult Success Discrete Crystals (Proceed to XRD) CheckResult->Success Oil Oiling Out (Rotamer Trapping) CheckResult->Oil Viscous Liquid Amorphous Amorphous Powder CheckResult->Amorphous Fast Ppt Oil->VaporDiff Retry: Lower Conc. or Colder T

Caption: Decision matrix for selecting crystallization techniques based on solubility and sample scale.

Diagram 2: The Vapor Diffusion Mechanism

Understanding the thermodynamic drive in the closed system.

VaporDiffusion InnerVial Inner Vial (Solute + Good Solvent) Equilibrium Vapor Phase Equilibrium (Solvent Exchange) InnerVial->Equilibrium Solvent Evaporates Nucleation Supersaturation & Rotamer Locking InnerVial->Nucleation Slow Kinetics OuterVial Outer Vial (Volatile Anti-Solvent) OuterVial->Equilibrium Anti-Solvent Vaporizes Equilibrium->InnerVial Anti-Solvent Diffuses In (Lowers Solubility)

Caption: Thermodynamic exchange in vapor diffusion. Anti-solvent diffusion lowers solubility slowly, preventing amorphous precipitation.

Part 5: Troubleshooting & Analysis

Problem: "Oiling Out"

  • Cause: The compound separated from the solution as a liquid phase before crystallizing. This is common in diacylpiperazines because the flexible alkyl chains lower the melting point, sometimes below the experimental temperature.

  • Solution:

    • Scratching: Use a glass rod to scratch the inner surface of the vial (induces nucleation).

    • Seeding: Add a micro-crystal from a crude batch.

    • Temperature: Lower the temperature to 4°C or -20°C.

Problem: Twinning

  • Cause: Crystal growth was too fast.

  • Solution: Dilute the starting solution by 50% or switch from Methanol (fast evaporation) to Isopropanol (slower evaporation).

Characterization Checklist:

  • Microscopy: Are edges sharp? (Crystalline) or rounded? (Amorphous/Melted).

  • PXRD (Powder X-Ray): Look for sharp, high-intensity peaks. Diffuse halos indicate amorphous material.

  • DSC (Differential Scanning Calorimetry): A sharp endotherm indicates a pure polymorph. A broad peak suggests solvates or mixed isomers.

References

  • Zhang, M., et al. (2010).[1] "1,4-Dibenzylpiperazine."[1] Acta Crystallographica Section E, 66(12), o3336.

  • Kaupang, Å. (2013). "1,4-Bis(2-diazoacetyl)piperazine." Acta Crystallographica Section E, 69(8), o1241.

  • Luo, Y., & Weng, J. (2012). "2,2′-(Piperazine-1,4-diyl)diacetonitrile." Acta Crystallographica Section E, 68(6), o1798.

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." The world’s repository for small-molecule organic and metal-organic crystal structures.

Sources

Application Note: Sustainable Synthesis of Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Piperazine Challenge

Piperazine moieties are ubiquitous pharmacophores, present in blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole) to antihistamines (e.g., Cetirizine). Traditional synthesis of piperazine amides relies heavily on high-molecular-weight coupling reagents (HATU, EDC/NHS) or chlorinating agents (


), typically in hazardous dipolar aprotic solvents like DMF or NMP.

The Environmental Cost:

  • Poor Atom Economy: Reagents like HATU produce stoichiometric byproducts often larger than the target molecule.

  • High E-Factor: Traditional amide couplings often generate 10–100 kg of waste per kg of product.

  • Solvent Toxicity: DMF and NMP are reproductive toxins (SVHCs) under REACH regulations.

The Green Solution

This guide details three validated "Green Chemistry" protocols that eliminate toxic solvents and maximize atom economy.

ApproachPrimary BenefitIdeal Use Case
Biocatalysis High Regio/Chemo-selectivityHeat-sensitive substrates; differentiating multiple amines.
Mechanochemistry Solvent-Free / High ThroughputPoorly soluble substrates; rapid library generation.
Direct Amidation Maximum Atom EconomyLarge-scale production of thermally stable APIs.

Decision Framework

Before selecting a protocol, analyze your substrate properties using the following logic flow.

DecisionMatrix Start Substrate Analysis HeatSens Is substrate heat sensitive (>60°C)? Start->HeatSens Solubility Is substrate soluble in Green Solvents (2-MeTHF/CPME)? HeatSens->Solubility No MethodA Method A: Biocatalysis (CAL-B) HeatSens->MethodA Yes Scale Target Scale? Solubility->Scale Yes MethodB Method B: Mechanochemistry (Ball Mill) Solubility->MethodB No (Solids) Scale->MethodA mg to g (High Selectivity) MethodC Method C: Direct Boric Acid Catalysis Scale->MethodC kg to Ton (Cost/Atom Econ)

Figure 1: Decision matrix for selecting the optimal green amidation protocol based on substrate stability and solubility.

Method A: Biocatalytic Synthesis (Enzymatic)[1]

Principle: Use of Candida antarctica Lipase B (CAL-B) to catalyze the condensation of carboxylic acids and amines.[1] Green Metric: Operates in mild conditions (30–60°C) using bio-based solvents; enzyme is recyclable.

Materials
  • Catalyst: Immobilized CAL-B (e.g., Novozym 435®).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or tert-Amyl alcohol.

  • Reagents: Carboxylic acid (1.0 equiv), Piperazine derivative (1.0–1.2 equiv).

  • Drying Agent: Molecular sieves (3Å or 4Å) to sequester water and drive equilibrium.

Protocol
  • Preparation: In a reaction vial, dissolve the carboxylic acid (1 mmol) and piperazine derivative (1.1 mmol) in 2-MeTHF (5 mL).

  • Activation: Add activated molecular sieves (100 mg/mmol) to the mixture.

  • Initiation: Add immobilized CAL-B (10–20% w/w relative to substrate).

  • Incubation: Shake or stir gently (orbital shaker preferred to preserve bead integrity) at 45°C for 12–24 hours.

  • Workup:

    • Filter the reaction mixture to recover the immobilized enzyme and sieves. (Note: Enzyme can be washed with 2-MeTHF and reused up to 5 times).

    • Concentrate the filtrate under reduced pressure.

    • Self-Validation: If the acid conversion is >95% (check TLC/HPLC), the residue is often pure enough for the next step. If not, perform a mild acid wash to remove unreacted piperazine.

Expert Insight: Piperazines are secondary amines. While lipases prefer primary amines, CAL-B is unique in its ability to accept sterically hindered secondary amines. If reaction rates are slow, switch to a "transamidation" approach using an ethyl ester of the carboxylic acid instead of the free acid.

Method B: Mechanochemical Synthesis (Ball Milling)[3][4]

Principle: Liquid-Assisted Grinding (LAG). Mechanical energy overcomes activation barriers, allowing reaction in the solid state with negligible solvent.[2] Green Metric: Near-zero solvent use (Solvent intensity < 1 kg/kg ).

Materials
  • Equipment: Vibratory Ball Mill (e.g., Retsch MM400) or Planetary Mill.

  • Jars: Stainless steel (10–25 mL).

  • Balls: Stainless steel (1–2 balls, 10–15 mm diameter).

  • LAG Agent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Coupling Additive: 1,1'-Carbonyldiimidazole (CDI) or T3P (Propylphosphonic anhydride) – Note: While CDI is not perfectly atom-economical, in a ball mill it eliminates the need for DMF.

Protocol
  • Loading: Weigh Carboxylic acid (1 mmol) and CDI (1.1 mmol) into the milling jar.

  • Activation (Step 1): Add one stainless steel ball. Close jar. Mill at 30 Hz for 15 minutes to form the reactive acyl-imidazole intermediate.

    • Caution:

      
       gas is released. Open the jar carefully in a fume hood to release pressure.
      
  • Addition (Step 2): Add the Piperazine derivative (1.1 mmol) and the LAG agent (

    
     of total reactants, typically ~50–100 
    
    
    
    EtOAc).
  • Milling: Mill at 30 Hz for 30–60 minutes.

  • Workup:

    • The result is a solid cake. Scrape into a filter funnel.

    • Wash with water (to remove imidazole byproduct and unreacted CDI).

    • Dry the remaining solid (Target Amide).

Expert Insight: The "LAG" agent is critical. It acts as a lubricant to improve mass transfer between solid crystal faces. Without it, conversion often stalls at ~60%.

Method C: Direct Boric Acid Catalysis

Principle: Boric acid forms a "mixed anhydride" species (acyloxyboron intermediate) that activates the carboxylic acid. Green Metric: High Atom Economy (Water is the only byproduct).

Materials
  • Catalyst: Boric Acid (

    
    ) or 3,4,5-Trifluorophenylboronic acid (more active, higher cost).
    
  • Solvent: Anisole (Green alternative to Toluene) or Xylene.

  • Apparatus: Dean-Stark trap or Soxhlet extractor containing molecular sieves.

Mechanism Visualization

BoronMechanism Reactants Carboxylic Acid + Boric Acid Intermediate Acyloxyboron Intermediate Reactants->Intermediate - H2O Transition Amine Attack (Transition State) Intermediate->Transition + Piperazine Products Piperazine Amide + Water + Catalyst Transition->Products Release Products->Reactants Catalyst Recycle

Figure 2: Catalytic cycle of Boric Acid mediated amidation. The catalyst is regenerated, and water is the sole byproduct.

Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap filled with Anisole.

  • Loading: Add Carboxylic acid (10 mmol), Piperazine (10 mmol), and Boric Acid (10–20 mol%).

  • Solvent: Add Anisole (50 mL).

  • Reflux: Heat to reflux (~155°C for Anisole). Water generation will be visible in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 12–24 hours).

  • Workup:

    • Cool to room temperature.[3][4]

    • If the product precipitates: Filter and wash with cold Anisole.

    • If soluble: Wash the organic layer with water (removes boric acid). Evaporate Anisole.

Expert Insight: This method requires thermal stability.[4] If your piperazine has other sensitive groups (e.g., Boc-protection), use Method A . For highly unreactive acids, use 3,4,5-trifluorophenylboronic acid (1–5 mol%) which is significantly more active than boric acid.

Comparative Data Analysis

The following table contrasts the Green methods against the industry standard (HATU/DMF).

MetricStandard (HATU/DMF)Method A (Biocat)Method B (Mechano)Method C (Boric Acid)
Atom Economy < 40%> 90%> 80%> 95%
E-Factor (kg waste/kg product) 25 – 1005 – 15< 5 5 – 10
Reaction Mass Efficiency LowHighHighVery High
Scalability HighMediumLow (Batch) / High (Flow)High
Energy Demand Low (RT)Low (45°C)Medium (Motor)High (Reflux)

References

  • Green Solvents for Amide Formation: Di Gioia, M. L., et al. (2021).[5] "Green solvents for the formation of amide linkages."[5][6][7] Organic & Biomolecular Chemistry. [Link]

  • Mechanochemical Amide Synthesis: Strukil, V. (2021).[2] "Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology." ChemRxiv. [Link][8]

  • Boric Acid Catalysis: Tang, P. (2012). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines."[3][9] Organic Syntheses. [Link]

  • Lipase Catalyzed Amidation: Satorra, M. A., et al. (2023).[1] "Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides." PMC. [Link]

  • Mechanistic Insights into Boron Catalysis: Whiting, A., et al. (2011). "Mechanistic insights into boron-catalysed direct amidation reactions." Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Acetylpiperazin-1-yl)pentan-1-one

[1]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(4-Acetylpiperazin-1-yl)pentan-1-one (Unsymmetrical Piperazine Diamide)[1]

Executive Summary

The synthesis of 1-(4-Acetylpiperazin-1-yl)pentan-1-one typically proceeds via the Schotten-Baumann acylation of 1-acetylpiperazine with pentanoyl chloride.[1] While the chemistry is robust, researchers often report low isolated yields (20-40%) despite high conversion rates.

The Root Cause: This molecule is a low-molecular-weight bis-amide with significant water solubility .[1] The primary failure mode is not the reaction itself, but the loss of product into the aqueous phase during the extraction workup. This guide re-engineers the protocol to prioritize mass recovery.

Module 1: Reaction Optimization (Upstream)

The Protocol

Reaction Type: Nucleophilic Acyl Substitution Critical Mechanism: The secondary amine of 1-acetylpiperazine attacks the carbonyl of pentanoyl chloride. A base is required to scavenge the generated HCl and drive the equilibrium.[2]

ParameterRecommended SpecificationTechnical Rationale
Starting Material 1-Acetylpiperazine (1.0 eq)Do not start with piperazine. Statistical acylation of piperazine yields a mixture of mono-, di-, and un-substituted products, making purification difficult.[1]
Reagent Pentanoyl Chloride (1.1 - 1.2 eq)Acid chlorides are moisture-sensitive.[1] A slight excess compensates for hydrolysis due to trace moisture in solvents.
Base Triethylamine (TEA) (1.5 - 2.0 eq)TEA acts as an HCl scavenger. It must be in excess to prevent the amine starting material from becoming protonated (and thus non-nucleophilic).
Solvent Dichloromethane (DCM) (Anhydrous)DCM solubilizes the organic reactants well but precipitates the TEA·HCl salt, providing a visual progress indicator.
Temperature 0°C

RT
Initial cooling (0°C) is mandatory to control the exotherm and prevent double acylation or polymerization side reactions.
Visualizing the Pathway

The following diagram illustrates the reaction logic and critical failure points.

ReactionPathwaycluster_conditionsCritical Control PointsSM1-Acetylpiperazine(Nucleophile)IntermediateTetrahedralIntermediateSM->Intermediate Attack (0°C)ReagentPentanoyl Chloride(Electrophile)Reagent->IntermediateSideProductHydrolysis(Pentananoic Acid)Reagent->SideProduct Moisture (H2O)ProductTarget Product(Bis-amide)Intermediate->Product -HCl (Base required)

Figure 1: Reaction pathway showing the nucleophilic attack and the competitive hydrolysis risk.

Module 2: Workup & Isolation (The Yield Killer)

This is the most critical section. Standard organic workups (add water, extract with EtOAc) often fail here because the target molecule is amphiphilic.

Troubleshooting the "Missing Mass"

If your crude weight is <50% of theoretical yield, the product is likely in your aqueous waste stream.

Protocol: The "Salting Out" Extraction
  • Quench: Add saturated NaHCO₃ to the reaction mixture (neutralizes excess HCl and pentananoic acid).

  • Phase Separation: Separate the organic layer (DCM).

  • The Critical Step (Aqueous Layer Treatment):

    • Do NOT discard the aqueous layer.

    • Saturate the aqueous layer with Solid NaCl (brine is not enough; add solid salt until it stops dissolving).

    • Why? This increases the ionic strength of the water, forcing the organic amide out of the aqueous phase ("Salting Out" effect).

  • Re-Extraction: Extract the saturated aqueous layer 3-4 times with DCM (not Ethyl Acetate; DCM is a better solvent for polar amides).[1]

  • Combine: Combine all DCM fractions, dry over Na₂SO₄, and concentrate.

Decision Tree: Workup Strategy

WorkupLogicStartReaction CompleteQuenchQuench with sat. NaHCO3Start->QuenchSepSeparate LayersQuench->SepOrgLayerOrganic Layer (DCM)Sep->OrgLayerAqLayerAqueous LayerSep->AqLayerCheckIs Product Water Soluble?AqLayer->CheckStandardStandard Wash(Brine -> Dry)Check->StandardNo (Lipophilic)SaltingOutADD SOLID NaCl(Saturation)Check->SaltingOutYes (Polar Amide)ExtractExtract 3x with DCMSaltingOut->ExtractExtract->OrgLayer

Figure 2: Workup decision tree emphasizing the "Salting Out" technique for water-soluble amides.[1]

Module 3: Purification & Analysis

Purification Strategy

Because 1-acetylpiperazine (SM) and the product are both polar amines/amides, separation can be tricky.

MethodSuitabilityNotes
Recrystallization High Try Ethyl Acetate/Hexane or Toluene .[1] If the product is solid, this is preferred over chromatography.
Flash Chromatography Medium Use a polar gradient: 0-10% Methanol in DCM . Note: Standard Hexane/EtOAc may not move the product.
Acid/Base Wash Low Avoid. Both SM and Product are amides (neutral/weakly basic). Strong acid washes might hydrolyze the amide bonds.
Self-Validating the Purity (NMR Check)
  • Proton NMR (CDCl₃): Look for the diagnostic signals.

    • Acetyl group: Singlet around

      
       2.1 ppm.
      
    • Pentanoyl group: Triplet (methyl) at

      
       0.9 ppm, multiplet (methylene) chain.
      
    • Piperazine Ring: Two distinct multiplets around

      
       3.4 - 3.6 ppm (due to restricted rotation of amide bonds).[1]
      
  • Validation: If you see a singlet at

    
     2.0 ppm but no propyl chain, you have unreacted starting material.
    

FAQ: Frequently Asked Questions

Q: The reaction mixture turned yellow/orange. Is this normal? A: Yes. Amine oxidations or trace impurities in acid chlorides often cause yellowing. This is usually cosmetic and removed during chromatography or recrystallization.

Q: I see a white precipitate forming immediately upon adding the acid chloride. A: This is Triethylamine Hydrochloride (TEA·HCl) . This is a good sign; it confirms the reaction is proceeding and HCl is being scavenged. Do not filter it out until the workup.

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine can act as both solvent and base. However, removing pyridine requires acidic washes (CuSO₄ or HCl), which complicates the workup for water-soluble amides. TEA is easier to remove via evaporation.

Q: My product is an oil that won't crystallize. A: This is common for pentanoyl derivatives (alkyl chains increase flexibility).

  • Fix: Triturate the oil with cold Diethyl Ether or Pentane . Scratch the flask glass to induce nucleation.

  • Fix: Dry under high vacuum for 24 hours to remove trapped solvent which prevents crystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann conditions).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic insights into Nucleophilic Acyl Substitution).
  • BenchChem Technical Support. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. Link (Accessed 2024).[1] Provides analogous protocols for piperazine acylation.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24862084, 1-Acetylpiperazine. Link (Accessed 2024).[1]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

Troubleshooting amide bond formation in sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Amide Coupling Support Center.

I am your Senior Application Scientist. You are likely here because your standard EDC/HOBt or HBTU protocols have failed, yielding only recovered starting material or intractable mixtures. When steric bulk (e.g.,


-disubstituted amino acids, N-methylated amines) protects the reaction center, we must move beyond standard kinetics and utilize reagents that offer specific mechanistic advantages.

This guide is structured to diagnose your specific failure mode and prescribe a high-fidelity solution.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your primary failure mode using the table below.

SymptomDiagnosisRecommended Intervention
Reaction Stalls (<20% Conv.) Steric bulk prevents nucleophilic attack on the active ester.Switch to HATU or COMU (7-aza effect).
Epimerization (Racemization) Slow kinetics allow oxazolone formation; Base is too strong.Use T3P or switch base to TMP (Collidine) .
"Impossible" Sterics Nucleophile is N-methylated or extremely bulky (e.g., t-Butyl).Ghosez’s Reagent (Acid Chloride) or T3P at elevated temp.
Purification Nightmare Urea byproducts or HMPA/DMF are inseparable from product.T3P (Water-soluble byproducts) or COMU .
Workflow Decision Tree

AmideCouplingLogic Start Start: Sterically Hindered Coupling IsRacemization Is the Acid Chiral & Prone to Epimerization? Start->IsRacemization UseT3P Protocol A: T3P + Pyridine (Lowest Epimerization Risk) IsRacemization->UseT3P Yes (High Risk) UseCOMU Protocol B: COMU + TMP (High Activity, Safer than HATU) IsRacemization->UseCOMU Yes (Moderate Risk) IsExtreme Is the Amine N-Methylated or Extremely Bulky? IsRacemization->IsExtreme No UseHATU Protocol C: HATU + HOAt (The 'Gold Standard' for Sterics) IsExtreme->UseHATU Moderate Bulk UseGhosez Protocol D: Ghosez's Reagent (Acid Chloride via Enamine) IsExtreme->UseGhosez Extreme Bulk

Caption: Logical flow for selecting the optimal coupling reagent based on substrate chirality and steric demand.

Part 2: Troubleshooting Guides & Protocols

Scenario A: The Reaction Stalls (Kinetic Barrier)

The Issue: You are using HBTU or EDC, and the reaction creates the active ester, but the bulky amine cannot approach it. The intermediate eventually hydrolyzes or rearranges. The Fix: HATU (or its safer analog COMU ). The Science: HATU contains a nitrogen in the pyridine ring (7-azabenzotriazole).[1] This nitrogen forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the electrophilic center. This is the neighboring group effect .

Protocol: HATU/HOAt Optimization

  • Reagents: Carboxylic Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), HOAt (0.5 eq - Optional but recommended for extreme cases), DIPEA (2.0–3.0 eq).

  • Solvent: DMF or DMAc (0.1 M concentration). Do not use DCM; polar solvents stabilize the transition state.

  • Pre-activation (Critical): Dissolve Acid and HATU in dry DMF. Add DIPEA.

    • Checkpoint: Solution should turn yellow immediately. Stir for exactly 2 minutes. (Longer pre-activation risks guanidinylation of the amine later).

  • Addition: Add the Amine immediately after the 2-minute mark.

  • Monitoring: Stir at RT. If incomplete after 4 hours, do not heat (causes racemization).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), then 1N HCl, then NaHCO3.

Expert Tip: If HATU fails, switch to COMU . It is more soluble, less explosive, and allows for visual monitoring (color change from yellow to colorless often indicates endpoint).

Scenario B: High Epimerization Risk

The Issue: Your product is forming, but the stereocenter at the


-position is scrambling.
The Fix: T3P (Propylphosphonic Anhydride) .[2][3]
The Science:  T3P acts as a kinetic trap. It does not form a reactive ester that sits waiting; it forms a mixed anhydride that reacts almost instantaneously with the amine. The lack of a long-lived intermediate reduces the window for oxazolone formation (the main pathway for racemization).

Protocol: T3P Low-Epimerization Method

  • Reagents: Acid (1.0 eq), Amine (1.1 eq), T3P (50% in EtOAc/DMF, 1.5–2.0 eq), Pyridine or N-Methylmorpholine (3.0 eq).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

  • Setup: Dissolve Acid, Amine, and Base in the solvent.[4][5] Do not pre-activate.

  • Addition: Add T3P dropwise to the mixture at 0°C.

  • Reaction: Allow to warm to RT.

    • Checkpoint: T3P reactions are often cleaner. If TLC shows a new spot but starting material remains, you can safely add more T3P (0.5 eq) without risking side reactions.

  • Workup: Wash with water. T3P byproducts are water-soluble phosphates.[4]

Scenario C: The "Nuclear Option" (N-Methylated/Tertiary Amines)

The Issue: The amine is so hindered (e.g., N-methyl-valine) that no active ester (HATU/T3P) is electrophilic enough. The Fix: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) . The Science: This converts the acid into an Acid Chloride under neutral conditions. Acid chlorides are orders of magnitude more reactive than active esters (HATU) or anhydrides (T3P).

Protocol: Ghosez’s Reagent Activation

  • Reagents: Acid (1.0 eq), Ghosez’s Reagent (1.2–1.5 eq), Amine (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Dry DCM or Chloroform.

  • Activation: Dissolve Acid in DCM. Add Ghosez’s Reagent dropwise at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Ensure Acid is fully consumed before proceeding.

  • Coupling: Cool back to 0°C. Add the Amine and DIPEA.

  • Reaction: This step is exothermic. Stir at RT or reflux if necessary.

  • Note: This method generates neutral amide byproducts from the reagent, which are easily removed.

Part 3: Mechanistic Visualization

Understanding why HATU works where others fail is critical for troubleshooting.

HATU_Mechanism cluster_effect Neighboring Group Effect Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster Activation (Fast) HATU HATU Reagent Transition Transition State (7-aza N...H-N H-bond) ActiveEster->Transition Amine Attack Amine Hindered Amine (H2N-R') Product Amide Product Transition->Product Coupling

Caption: The 7-aza nitrogen in HATU/HOAt stabilizes the transition state via hydrogen bonding, accelerating attack by hindered amines.

Part 4: Frequently Asked Questions (FAQ)

Q: I am seeing a +99 mass adduct in my LCMS. What is it? A: This is likely the Phosphonium adduct from PyBOP or similar reagents, or a guanidinium adduct (+98/99) from HATU.

  • Cause: You pre-activated too long or used too little amine. The amine reacted with the coupling reagent directly instead of the active ester.

  • Fix: Reduce pre-activation time to <2 mins and ensure Amine is added immediately.

Q: Can I use microwave heating for these reactions? A: Yes, but with caution.

  • Recommendation: Use T3P or PyBOP for microwave heating. Avoid HATU in the microwave as it degrades rapidly at high temperatures (>60°C) and can cause explosion risks.

Q: My product is stuck in the emulsion during workup. A: This is common with DMF/DIPEA salts.

  • Fix: Evaporate the DMF first (high vac). Then, dissolve residue in EtOAc and wash with saturated LiCl solution (breaks emulsions better than brine) followed by 10% Citric Acid (if product is not acid-sensitive).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6][7] An efficient peptide coupling additive.[3][4][6][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2011).[9] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[10] α-Chloro-enamines and -keteniminiums.[10] Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Valeur, E., & Bradley, M. (2009).[9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Overcoming solubility issues of piperazine derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a self-contained support center for researchers encountering solubility challenges with piperazine derivatives in DMSO. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protocols to your specific compound series.

Executive Summary: The Piperazine Paradox

Piperazine derivatives are pharmacologically privileged structures but present a unique "solubility paradox" in drug discovery. While the free base is often lipophilic and soluble in organic solvents, the hydrochloride (HCl) salt —preferred for solid-state stability—is frequently insoluble in DMSO. Furthermore, the secondary amine moiety of the piperazine ring is chemically reactive toward impurities in DMSO, leading to "ghost" screening data.

This guide addresses the three critical failure modes: The Salt Trap , Hygroscopic Crash-Out , and Reactive Degradation .

Module 1: The Salt vs. Free Base Dilemma

Symptom: You dissolve a piperazine HCl salt in neat DMSO, and it forms a cloudy suspension or a gelatinous pellet, even though the compound is reported as "soluble."

The Mechanism

DMSO is a polar aprotic solvent.[1] It dissolves organic molecules by solvating their non-polar regions and accepting hydrogen bonds. However, it is a poor solvent for inorganic anions (like Chloride,


) because it cannot donate hydrogen bonds to stabilize them.
  • The Conflict: The high lattice energy of piperazine di-HCl salts often exceeds the solvation energy provided by DMSO.

  • The Result: The salt remains undissolved, or "salts out" immediately upon reaching saturation.

Troubleshooting Protocol: The "Counterion Switch"

If your piperazine derivative is an HCl salt and fails to dissolve at


, do not heat it aggressively. Instead, follow this decision matrix.
Option A: Acid-Base Disproportionation (For immediate rescue)

Use this if you cannot re-synthesize the compound.

  • Calculate: Determine the molar equivalents of HCl in your sample (usually 1 or 2 eq).

  • Neutralize: Add an organic base (Triethylamine or DIPEA) to the DMSO stock at 1.1 molar equivalents relative to the HCl.

    • Chemistry:

      
      
      
  • Clarify: Centrifuge at 3,000 x g for 5 minutes. The piperazine free base will be in the supernatant; the triethylamine-HCl salt may precipitate (remove it).

Option B: Source the Free Base (Recommended)

For primary screening libraries, always store piperazines as the free base .

  • Why? The free base is thermodynamically stable in DMSO.

  • Workflow: Dissolve Free Base in DMSO

    
     Dilute into Assay Buffer (pH 7.4) 
    
    
    
    Protonation occurs in situ in the buffer (where
    
    
    is abundant and soluble).

Comparative Solubility Data | Compound Form | Solubility in DMSO (


) | Solubility in Water | Risk Level |
| :--- | :--- | :--- | :--- |
| Piperazine Free Base  | High (>100 mM)  | High | Low |
| Piperazine Mono-HCl  | Moderate (~10-50 mM) | High | Medium |
| Piperazine Di-HCl  | Very Low (<5 mM)  | Very High | Critical  |
| Piperazine Tosylate  | High (>50 mM) | Moderate | Low |

Module 2: Environmental Factors (Water & Temperature)

Symptom: The stock solution was clear yesterday but is cloudy today. Root Cause: DMSO Hygroscopicity.[2]

The Mechanism: Water as an Anti-Solvent

DMSO is aggressively hygroscopic.[2] At 40% relative humidity, 100% DMSO can absorb up to 6% water by volume within 24 hours if left uncapped.

  • Phase Shift: As water content increases, the solvent power for lipophilic free bases decreases exponentially.

  • Thermodynamics: Water molecules cluster around DMSO molecules, disrupting the DMSO-Piperazine interaction. The piperazine is forced out of solution (precipitates) to minimize the energy penalty.

Visualization: The Hygroscopicity Loop

The following diagram illustrates the vicious cycle of improper storage.

HygroscopicityLoop Stock Clear DMSO Stock (100%) Exposure Exposure to Air (Uncapped/Loose Cap) Stock->Exposure User Error Uptake Water Absorption (Hygroscopicity) Exposure->Uptake Kinetic Process SolventChange Solvent Polarity Increases (DMSO:Water Mix) Uptake->SolventChange >2% H2O Freeze Freezing Point Depression (Slush at 4°C) Uptake->Freeze Physical Change Precipitation Compound Crash-Out (Precipitate Forms) SolventChange->Precipitation Hydrophobic Effect Freeze->Precipitation Nucleation Site

Figure 1: The cascade of events leading to precipitation due to atmospheric moisture absorption.

Protocol: Water Management & Thawing
  • Storage: Store stocks in polypropylene (PP) or cyclic olefin copolymer (COC) tubes with O-ring seals. Avoid polystyrene (PS).

  • Thawing:

    • Do NOT heat to

      
       immediately.
      
    • Step 1: Thaw at Room Temperature (RT) for 30 mins.

    • Step 2: Vortex vigorously.

    • Step 3: If precipitate persists, sonicate in a water bath at

      
       for 10 minutes.
      
    • Step 4:Visual Check: Hold the tube against a dark background with a light source from the side (Tyndall effect) to check for micro-precipitates.

Module 3: Chemical Stability (The "Ghost" Impurity)

Symptom: Loss of potency or appearance of new peaks in LC-MS after storage.

The Mechanism: Formaldehyde Adducts

Industrial DMSO often contains trace amounts of formaldehyde (HCHO) or generates it upon thermal decomposition.

  • Reaction: The secondary amine in the piperazine ring is a nucleophile. It reacts with formaldehyde to form aminals or hemiaminals .

  • Reaction Type:

    
     (and further condensation).
    
FAQ: Chemical Stability

Q: How do I prevent N-methylation or adduct formation? A:

  • Grade Matters: Use only "anhydrous, septum-sealed" DMSO (purity >99.9%) stored under Argon/Nitrogen.

  • Avoid Acid: Do not add HCl to the DMSO stock to "help" solubility; acid catalyzes the reaction between DMSO decomposition products and the amine.

  • Freeze: Chemical reactions slow down at

    
    . Never store piperazine stocks at RT for >48 hours.
    

Troubleshooting Workflow Diagram

Use this flowchart to diagnose your specific solubility issue.

TroubleshootingFlow Start Issue: Piperazine Derivative Cloudy in DMSO CheckSalt Is it an HCl Salt? Start->CheckSalt SaltYes Yes: HCl Salt CheckSalt->SaltYes Confirmed SaltNo No: Free Base CheckSalt->SaltNo Negative CheckWater Check Water Content (Is DMSO old?) WaterHigh Yes: DMSO likely hydrated CheckWater->WaterHigh Stored >1 month uncapped WaterLow No: Fresh DMSO CheckWater->WaterLow Fresh Bottle ActionSalt Action: Add 1.1 eq DIPEA or Switch to Free Base SaltYes->ActionSalt SaltNo->CheckWater ActionWater Action: Lyophilize & Redissolve in Fresh Anhydrous DMSO WaterHigh->ActionWater CheckLCMS Action: Run LC-MS Check for Formaldehyde Adducts WaterLow->CheckLCMS

Figure 2: Diagnostic logic for identifying the root cause of precipitation.

References

  • Lipinski, C. A., et al. (2012). Compound Management in Drug Discovery. In: Methods in Molecular Biology. This text establishes the foundational knowledge regarding DMSO hygroscopicity and compound precipitation risks.[1][3]

  • Balakin, K. V., et al. (2006). "Solubility of Drug-like Compounds in DMSO." Current Drug Discovery Technologies. Link

  • Cheng, X., et al. (2003). "In Situ DMSO Hydration Measurements of HTS Compound Libraries." Journal of Biomolecular Screening, 8(3), 292–304. Link

    • Key Finding: Establishes the rate of water uptake in DMSO pl
  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Link

    • Key Finding: Discusses the "DMSO Paradox" regarding salt solubility.
  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding amine-formaldehyde reactions).

Sources

Technical Support Center: Navigating Piperazine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and minimizing side reactions during the acylation of piperazine and its derivatives. As Senior Application Scientists, we understand that achieving high yields of selectively mono-acylated products is often a critical step in the synthesis of many pharmaceuticals.[1] This resource moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding piperazine acylation.

Q1: What is the primary challenge in piperazine acylation?

The main difficulty lies in controlling the selectivity between mono-acylation and di-acylation.[2] Piperazine is a symmetrical diamine, meaning both nitrogen atoms are nucleophilic and can react with an acylating agent. This often results in a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material, which can significantly complicate purification and lower the overall yield.[2]

Q2: What are the principal strategies for achieving selective mono-acylation?

Several effective methods exist to favor mono-acylation. The choice of strategy often depends on the scale of the reaction, the specific substrates, and the desired purity of the final product. The most common approaches are:

  • Use of Protecting Groups: This is a robust and widely used multi-step method that involves protecting one of the piperazine nitrogens with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[2][3]

  • In Situ Mono-protonation: A one-pot approach where piperazine is reacted with one equivalent of an acid. The resulting mono-salt has one protonated nitrogen that is significantly less nucleophilic, directing acylation to the free nitrogen.[2]

  • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[2]

  • Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters like stoichiometry, time, and temperature, which can greatly enhance selectivity for mono-acylation.[2]

  • Alternative Acylating Agents: The use of sterically hindered or less reactive acylating agents can also promote mono-acylation.[2][4] A novel approach even utilizes carbon dioxide as a temporary and traceless protecting group to control the reactivity of the diamine.[5]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Predominant Formation of Di-acylated Product

Q: My reaction is yielding almost exclusively the di-acylated piperazine, even when using a 1:1 stoichiometry. What is happening and how can I fix it?

A: This is the most common side reaction in piperazine acylation. The formation of the di-acylated product is often faster than the initial mono-acylation, especially if the reaction conditions are not carefully controlled.

Causality:

  • Relative Nucleophilicity: Once one nitrogen is acylated, the electron-withdrawing effect of the acyl group reduces the nucleophilicity of the second nitrogen. However, this deactivation may not be sufficient to prevent a second acylation, especially with highly reactive acylating agents like acyl chlorides.

  • Mixing and Local Concentration: Inefficient mixing can lead to localized areas of high acylating agent concentration. When a drop of the acylating agent is added, it may react with the first piperazine molecule it encounters to form the mono-acylated product, which then immediately reacts again with the excess acylating agent in that local area before it has a chance to disperse.[4]

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature is a critical first step. The activation energy for the second acylation is generally higher than for the first. By reducing the temperature (e.g., to 0 °C or even -20 °C), you disproportionately slow down the rate of the second acylation compared to the first, thus favoring mono-acylation.[6]

  • Slow Addition of Acylating Agent: Adding the acylating agent dropwise over a prolonged period to a well-stirred solution of piperazine helps to maintain a low concentration of the acylating agent throughout the reaction, minimizing the chance of a second acylation.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[7] Highly polar solvents may in some cases lead to lower regioselectivity.[8] It is often a matter of empirical optimization for your specific substrate.

  • Stoichiometry and Order of Addition: Using a significant excess of piperazine (3-5 equivalents or more) is a straightforward way to increase the statistical probability of the acylating agent reacting with an unreacted piperazine molecule rather than a mono-acylated one.[2][9]

Issue 2: Low Yield and Consumption of Acylating Agent

Q: My reaction yield is consistently low, and I suspect my acylating agent is being consumed by a side reaction. What could be the cause?

A: Low yields can often be attributed to the hydrolysis of the acylating agent, especially when using highly reactive acyl chlorides or anhydrides.

Causality:

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis by water.[10][11][12][13][14] Any moisture present in the reaction setup (e.g., in the solvent, glassware, or from the atmosphere) will rapidly convert the acylating agent into the corresponding carboxylic acid, which is unreactive towards the amine under these conditions.[12] This side reaction consumes your limiting reagent and generates acidic byproducts that can protonate the piperazine, further reducing its nucleophilicity.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas or in a desiccator.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to the reaction mixture.[7] Its primary role is to scavenge the HCl byproduct generated during the acylation with an acyl chloride.[7] This prevents the protonation of piperazine, maintaining its nucleophilicity. Ensure the base is also anhydrous.

Issue 3: Formation of N-Oxide Byproducts

Q: I am observing an unexpected byproduct with a mass increase of 16 Da, which I suspect is an N-oxide. Is this common during acylation and how can I prevent it?

A: The formation of piperazine N-oxides during acylation is not a common side reaction but can occur under certain conditions. Tertiary amines, including acylated piperazines, can be susceptible to oxidation.[15][16][17]

Causality:

  • Presence of Oxidizing Agents: While acylating agents are not typically considered oxidants, trace impurities or the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to the oxidation of the nitrogen atoms to form N-oxides. The mono-acylated piperazine still contains a tertiary amine that can be oxidized.

Troubleshooting Strategies:

  • Inert Atmosphere: As with preventing hydrolysis, conducting the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to prevent oxidation by atmospheric oxygen.

  • Degas Solvents: For particularly sensitive substrates or when working at higher temperatures, degassing the solvent prior to use can remove dissolved oxygen.

  • Purify Reagents: Ensure that the starting materials and reagents are free from any oxidizing impurities.

Data Presentation: Strategies for Mono-Acylation

The following table summarizes the key strategies for achieving selective mono-acylation of piperazine, with typical conditions and expected outcomes.

StrategyKey PrincipleTypical ConditionsExpected SelectivityAdvantagesDisadvantagesReferences
Protecting Group (N-Boc) One nitrogen is blocked, forcing acylation at the other.Multi-step: 1) Boc protection, 2) Acylation, 3) Deprotection (e.g., with TFA).ExcellentHigh selectivity, reliable, and broadly applicable.Multi-step process, lower atom economy.[2],[3]
In Situ Mono-protonation One nitrogen is deactivated by protonation.1 eq. of acid (e.g., HCl) in a suitable solvent.Good to ExcellentOne-pot reaction, cost-effective.May not be suitable for all substrates, requires careful pH control.[2],[18]
Stoichiometric Control Statistical favorability of reacting with excess piperazine.3-10 eq. of piperazine relative to the acylating agent.Moderate to GoodSimple, one-step process.Requires removal of large excess of piperazine, lower atom economy.[2],[4]
Flow Chemistry Precise control over stoichiometry and reaction time.Continuous mixing of reagent streams in a microreactor.ExcellentHigh selectivity and yield, easily scalable.Requires specialized equipment.[2]
Sterically Hindered Reagents Steric bulk of the acylating agent or piperazine disfavors di-acylation.Use of bulky acylating agents or substituted piperazines.GoodCan be a simple one-step process.Substrate-dependent, may require synthesis of specialized reagents.[19],[20],[21],[22]

Experimental Protocols

Protocol 1: Mono-acylation via N-Boc Protection

This three-step protocol is a highly reliable method for achieving selective mono-acylation.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or acid-base extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., DCM or acetonitrile).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acyl chloride, 1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete.

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.

Protocol 2: Mono-acylation via In Situ Mono-protonation

This protocol offers a more direct, one-pot synthesis.[18]

  • In a round bottom flask, prepare a solution of piperazine monohydrochloride in situ by adding piperazine (0.05 moles) and piperazine dihydrochloride (0.05 moles) to 20 ml of water.

  • Stir the mixture for 5 minutes.

  • In a separate flask, prepare the acylating agent. For example, if starting from a carboxylic acid, react the acid (0.01 mole) with an activating agent like 1,1'-Carbonyldiimidazole (CDI) (0.012 moles).

  • Add the activated acylating agent to the piperazine monohydrochloride solution.

  • Stir the reaction mixture for approximately 30 minutes.

  • Workup typically involves an initial extraction with an organic solvent (e.g., ethyl acetate) to remove any di-acylated product.

  • The aqueous layer is then basified (e.g., with NaOH solution) and extracted with an organic solvent to isolate the desired mono-acylated product.

  • The final product is purified by column chromatography or crystallization.

Visualizing Troubleshooting and Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

Troubleshooting_Diacylation Start High Di-acylation Observed Q1 Is the reaction run at low temperature? Start->Q1 A1_No Decrease temperature to 0 °C or below Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Is the acylating agent added slowly? A1_No->Q2 A1_Yes->Q2 A2_No Add acylating agent dropwise over time Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Is an excess of piperazine used? A2_No->Q3 A2_Yes->Q3 A3_No Use 3-5 equivalents of piperazine Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Q4 Consider alternative strategies A3_No->Q4 A3_Yes->Q4 Protect Use a protecting group (e.g., Boc) Q4->Protect Protonate Use in-situ mono-protonation Q4->Protonate End Mono-acylation Favored Protect->End Protonate->End

Caption: A decision tree for troubleshooting the overproduction of di-acylated piperazine.

Reaction_Pathways cluster_0 Desired Pathway: Mono-acylation cluster_1 Side Reactions Piperazine Piperazine Mono_Acyl Mono-acylated Piperazine Piperazine->Mono_Acyl + R-COCl (k1) Di_Acyl Di-acylated Piperazine Mono_Acyl->Di_Acyl + R-COCl (k2, k2 < k1) N_Oxide N-Oxide Mono_Acyl->N_Oxide + [O] Hydrolyzed_Acyl R-COOH (from Hydrolysis) Acyl_Cl R-COCl Acyl_Cl->Hydrolyzed_Acyl + H2O (Trace)

Caption: Competing reaction pathways during piperazine acylation.

References

  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing). Available at: [Link]

  • A detailed study on the effect of different solvents and bases on the... - ResearchGate. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • Monoacylation of symmetrical diamines | The Journal of Organic Chemistry. Available at: [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF - ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. Available at: [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Available at: [Link]

  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique - ResearchGate. Available at: [Link]

  • Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazinederivatives. Available at: [Link]

  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines - ResearchGate. Available at: [Link]

  • THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL. Available at: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2005/3/215.pdf
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]

  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. Available at: [Link]

  • Chem263_Nov 25_notes_2010.pdf - Chemistry. Available at: [Link]

  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's Chemistry. Available at: [Link]

  • Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. Available at: [Link]

  • Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols - Open Access LMU. Available at: [Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
  • DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization - ISC. Available at: [Link]

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization - CoLab.
  • The effect of solvent on the reaction. [a] | Download Table - ResearchGate. Available at: [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. Available at: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. Available at: [Link]

  • Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function - PubMed. Available at: [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents - ResearchGate. Available at: [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. Available at: [Link]

  • Proposed industrial pathway to piperazine starting from ethylene oxide.... - ResearchGate. Available at: [Link]

  • Activation Energies and Temperature Dependencies of the Rates of Crystallization and Melting of Polymers - MDPI. Available at: [Link]

Sources

Technical Support Center: Resolving NMR Rotamer Signals in Piperazine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMR-PIP-ROT-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Impure" Pure Compound

User Query: "I just purified my piperazine amide derivative. LC-MS shows >99% purity, but the


 NMR spectrum in 

looks like a mixture of isomers with broad, split peaks. Did my column fail?"

Specialist Response: It is highly probable your compound is pure. You are observing rotamerism .[1]

Piperazine amides exhibit restricted rotation around the amide bond (


) due to resonance, creating a partial double bond character.[2] This results in two distinct conformers (rotamers) that interchange on a timescale comparable to the NMR frequency (ms to 

s).

In piperazines, this is complicated further by a second dynamic process: ring inversion (chair-chair interconversion). At room temperature, these processes often result in signal broadening or splitting, mimicking the appearance of impurities.

Module 1: Diagnosis & Verification

Objective: Confirm the signals are rotamers and not diastereomers or impurities without consuming the sample.

Q: How do I distinguish rotamers from impurities?

A: The Reversibility Test. Rotamers are in dynamic equilibrium; impurities are static.

Protocol 1: The Solvent Switch Test

  • Run Spectrum A: Dissolve 5 mg in

    
     (Non-polar, no H-bond donation).
    
  • Run Spectrum B: Dissolve 5 mg in

    
     (Polar aprotic, H-bond acceptor).
    
  • Analysis:

    • Rotamers: The ratio of the "minor" to "major" peaks will likely change because the solvent environment alters the ground-state energy differences (

      
      ). Peak coalescence may also improve due to viscosity or temperature differences.
      
    • Impurities: The molar ratio between the product and the "impurity" usually remains constant regardless of solvent (unless solubility differs drastically).

Protocol 2: The 1D EXSY/NOESY (Advanced) If you cannot change solvents, run a 1D Selective NOESY irradiating the "minor" peak.

  • Result: If the "major" peak shows a response (negative phase for EXSY/chemical exchange), they are exchanging rotamers. Impurities will show no correlation.

Module 2: Variable Temperature (VT) NMR

Objective: Coalesce the signals to simplify integration and prove structure.

Q: How do I get a clean spectrum for publication?

A: High-Temperature Coalescence. Heating the sample increases the rate of rotation (


). When 

exceeds the frequency difference between the rotamers (

), the peaks merge (coalesce) into a sharp average.
Step-by-Step VT-NMR Protocol
ParameterSpecificationNotes
Solvent DMSO-

or Tetrachloroethane-


boils at 61°C (too low). DMSO allows heating to >100°C.
Concentration 5–10 mg/0.6 mLAvoid high concentrations to prevent viscosity broadening.
Temp Range 25°C

100°C
Increase in 10°C increments.
Equilibration 5–10 mins per stepEssential for shimming stability.

The Workflow:

  • Acquire at 25°C: Identify the split signals (usually the

    
    -protons next to the amide nitrogen).
    
  • Heat to 40°C, 60°C, 80°C: Observe the peaks broadening further, then flattening (coalescence).

  • Heat to 100°C+: Peaks should sharpen into a single average signal.

  • Cool back to 25°C: Verify the original split spectrum returns (confirms sample stability).

Calculations: Deriving Kinetics

At the Coalescence Temperature (


), the rate of exchange (

) is mathematically defined by the separation of the signals in the "frozen" (slow exchange) limit.

Equation 1: Rate Constant at


 


  • 
    : Difference in Hz between the two rotamer peaks at low temperature (slow exchange).
    

Equation 2: Activation Energy (Eyring Equation)



  • Result is in kcal/mol.[3] Typical amide barriers are 15–22 kcal/mol .

Module 3: Troubleshooting & Visualization

Visualizing the Dynamic Process

The following diagram illustrates the decision matrix for handling piperazine amide signals.

PiperazineWorkflow Start Start: Broad/Split Signals SolventCheck Solvent Switch Test (CDCl3 vs DMSO) Start->SolventCheck RatioChange Does Ratio Change? SolventCheck->RatioChange Impurity Likely Impurity (Re-purify) RatioChange->Impurity No Rotamer Confirmed Rotamer RatioChange->Rotamer Yes Action Select Resolution Strategy Rotamer->Action VT_NMR VT-NMR (High Temp) Target: Coalescence Action->VT_NMR Structural Proof Integration Summation Integration (Room Temp) Action->Integration Routine QC Outcome1 Sharp, Averaged Spectrum VT_NMR->Outcome1 Outcome2 Quantifiable Data Integration->Outcome2

Caption: Figure 1. Diagnostic workflow for distinguishing and resolving piperazine amide rotamers.

Module 4: Data Processing & FAQs

Q: I cannot heat my sample (thermally unstable). How do I integrate?

A: Summation Integration. If you cannot coalesce the peaks, you must integrate both rotamer signals together.

  • Define the region containing both the major and minor peaks (e.g., 3.2 ppm to 3.8 ppm).

  • Set the integral value to the total number of protons expected (e.g., 4H for the piperazine

    
    -protons).
    
  • Do not try to integrate them separately for purity calculations; they are the same compound.

Q: Why does the piperazine ring show four broad humps instead of two?

A: Combined Ring Inversion and Amide Rotation. Piperazines undergo chair-to-chair flipping.

  • Amide Rotation Barrier: ~15-20 kcal/mol (Slow).

  • Ring Inversion Barrier: ~10-12 kcal/mol (Faster). At room temperature, the ring inversion might be fast (averaging axial/equatorial), but the amide rotation is slow (separating syn/anti). If the ring inversion is also slow (e.g., bulky substituents), you see a "frozen" spectrum with distinct axial/equatorial protons for each rotamer, leading to complex multiplets.

Q: Can I use chemical shift reagents?

A: Generally, No. Shift reagents (like


) usually broaden signals further due to paramagnetic relaxation. They are useful for accidental overlap, but for exchange broadening, they often exacerbate the issue.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics and Exchange).

  • Clayden, J., et al. (2001). Restricted Rotation in Amides. Organic Chemistry. Oxford University Press.

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Reich, H. J. (2024). Dynamic NMR - The NMR Timescale. University of Wisconsin-Madison Structural Database.

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

Sources

Technical Support Center: Stability of 1-(4-Acetylpiperazin-1-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Acetylpiperazin-1-yl)pentan-1-one. Here, we address potential challenges related to the hydrolytic stability of this molecule and provide actionable troubleshooting strategies to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Hydrolytic Susceptibility of 1-(4-Acetylpiperazin-1-yl)pentan-1-one

1-(4-Acetylpiperazin-1-yl)pentan-1-one is a tertiary amide built upon a piperazine scaffold. Amide bonds are the backbone of peptides and proteins and are known for their relative stability in aqueous environments. This stability is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond. However, this stability is not absolute. Under certain conditions, particularly at non-neutral pH and elevated temperatures, amides can undergo hydrolysis to yield a carboxylic acid and an amine.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for my compound?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of 1-(4-Acetylpiperazin-1-yl)pentan-1-one, water can act as a nucleophile and attack the carbonyl carbon of either the acetyl or the pentanoyl group. This leads to the breaking of the amide bond and the formation of acetic acid and 1-(piperazin-1-yl)pentan-1-one, or pentanoic acid and 1-acetylpiperazine, respectively. This degradation can lead to a loss of the active compound, the formation of impurities that may be difficult to separate, and potentially altered biological activity or toxicity.

Q2: Which of the two amide bonds in 1-(4-Acetylpiperazin-1-yl)pentan-1-one is more susceptible to hydrolysis?

A: While we lack direct comparative studies on this specific molecule, we can make an educated prediction based on steric hindrance. The acetyl group is sterically less demanding than the pentanoyl group. Generally, less sterically hindered carbonyl groups are more accessible to nucleophilic attack. Therefore, it is plausible that the acetyl group may be more susceptible to hydrolysis than the pentanoyl group. However, electronic effects can also play a role, and empirical studies would be needed to confirm this hypothesis.

Q3: At what pH is my compound most stable?

A: Amide hydrolysis is catalyzed by both acid and base. This means that the rate of hydrolysis is slowest at a neutral or near-neutral pH and increases as the pH becomes more acidic or more alkaline. For many amides, the pH of maximum stability is in the range of 5 to 7. A study on piperazine derivatives as permeation enhancers found that solutions with a pH between 8.7 and 9.6 were effective and non-cytotoxic, though this was not directly related to hydrolytic stability. For piperazine itself, the pKa values are approximately 5.35 and 9.73. Working in a buffered system around neutral pH is a good starting point to minimize hydrolysis.

Q4: Can I heat my solution of 1-(4-Acetylpiperazin-1-yl)pentan-1-one?

A: Elevated temperatures significantly accelerate the rate of hydrolysis. It is strongly recommended to avoid heating solutions of this compound, especially under acidic or basic conditions. If heating is unavoidable for your experimental protocol, it should be for the shortest possible duration, and the pH should be carefully controlled to be as close to neutral as possible.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of 1-(4-Acetylpiperazin-1-yl)pentan-1-one.

Problem 1: Loss of compound purity over time in aqueous solution.

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the area of the peak corresponding to the parent compound.

  • Changes in the physical appearance of the solution (e.g., precipitation, color change).

Root Cause Analysis:

This is a classic sign of chemical degradation, with hydrolysis being a primary suspect for an amide in an aqueous environment.

dot

A Symptom: Loss of Purity B Potential Cause: Hydrolysis A->B is likely due to C Contributing Factor: Non-neutral pH B->C D Contributing Factor: Elevated Temperature B->D E Contributing Factor: Inappropriate Solvent B->E

Figure 1. Root cause analysis for loss of compound purity.

Solutions:

  • pH Control:

    • Recommendation: Maintain the pH of your solution between 6.0 and 7.5 using a suitable buffer system.

    • Protocol: Prepare your solutions using a buffer such as phosphate-buffered saline (PBS) or HEPES. Avoid acidic or basic buffers if possible.

  • Temperature Management:

    • Recommendation: Store stock solutions and experimental samples at low temperatures.

    • Protocol: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice during experiments. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Solvent Selection:

    • Recommendation: If your experimental protocol allows, consider using a co-solvent to reduce the concentration of water.

    • Protocol: Prepare stock solutions in a non-aqueous solvent like DMSO or ethanol, and then dilute into your aqueous experimental medium at the last possible moment. Be mindful of the final solvent concentration to avoid affecting your experimental system.

Problem 2: Inconsistent results in biological assays.

Symptoms:

  • High variability between replicate experiments.

  • A gradual decrease in the observed biological activity of the compound over the course of an experiment.

Root Cause Analysis:

If the compound is degrading during the assay, the effective concentration is changing, leading to unreliable results.

dot

A Inconsistent Assay Results B Compound Degradation During Experiment A->B C Hydrolysis in Assay Medium B->C D pH of Medium C->D E Incubation Temperature C->E F Incubation Time C->F

Figure 2. Troubleshooting inconsistent biological assay results.

Solutions:

  • Stability Assessment in Assay Medium:

    • Recommendation: Perform a time-course stability study of 1-(4-Acetylpiperazin-1-yl)pentan-1-one in your specific cell culture or assay medium.

    • Protocol:

      • Prepare a solution of your compound in the assay medium at the final working concentration.

      • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.

  • Experimental Design Modification:

    • Recommendation: Minimize the pre-incubation time of the compound in the aqueous medium.

    • Protocol: Add the compound to the assay wells immediately before starting the experiment. If a pre-incubation is necessary, perform the stability assessment described above to determine the window of acceptable stability.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution
  • Weigh out the required amount of 1-(4-Acetylpiperazin-1-yl)pentan-1-one in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

(Note: This is a generic method and may require optimization for your specific system.)

Data Summary

ParameterRecommendationRationale
pH 6.0 - 7.5Amide hydrolysis is catalyzed by both acid and base.
Temperature Store stock solutions at ≤ -20°C. Keep working solutions on ice.Hydrolysis rates increase with temperature.
Solvent Use anhydrous DMSO or ethanol for stock solutions.Reduces the concentration of water available for hydrolysis.
Buffers Phosphate, HEPESProvides a stable pH environment in the optimal range.

Mechanistic Insights

The hydrolysis of amides can proceed through either an acid-catalyzed or a base-catalyzed mechanism.

dot

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of carbonyl oxygen A2 Nucleophilic attack by water A1->A2 A3 Proton transfer A2->A3 A4 Elimination of protonated amine A3->A4 A5 Deprotonation A4->A5 A6 Carboxylic acid + Ammonium salt A5->A6 B1 Nucleophilic attack by hydroxide ion B2 Formation of tetrahedral intermediate B1->B2 B3 Elimination of amine anion B2->B3 B4 Proton transfer B3->B4 B5 Carboxylate salt + Amine B4->B5

Figure 3. Simplified mechanisms of acid- and base-catalyzed amide hydrolysis.

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Both pathways lead to the cleavage of the amide bond.

References

  • Allen, A. D.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Base-Catalyzed Hydrolysis of Amides. Chemistry Steps.
  • Hydrolysis of Amides. (2021, March 5). Chemistry LibreTexts.
  • Mechanism of Amide Hydrolysis. (2019, January 15). YouTube.
  • Effect of temperature on the hydrolysis of the (R)
  • Why is heat needed for the hydrolysis of amides? (2018, October 4). Quora.
  • Schowen, R. L., Hopper, C. R., & Bazikian, C. M. Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society.
  • Amides – Structure and Reactivity. Chemistry Steps.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
  • Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. PubMed.
  • Principles of Drug Action 1, Spring 2005, Amides. Vertex AI Search.
  • How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange.
  • Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
  • Amide Bond Activation of Biological Molecules. PMC - NIH.
  • 1-Acetylpiperazine 13889-98-0 wiki. Guidechem.
  • Piperazine. Wikipedia.
  • Piperazine. Vertex AI Search.
  • Structure, medium, and temperature dependence of acid-catalyzed amide hydrolysis. Journal of the American Chemical Society.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020, October 1).
  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). (2014, December 1). PubMed.
  • 1-Acetylpiperazine 99 13889-98-0. Sigma-Aldrich.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Vertex AI Search.
  • Chemistry of Amides. (2022, September 24). Vertex AI Search.
  • The hydrolysis of amides. Chemguide.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025, August 5).
  • How to prevent hydrolysis in a drug. (2017, September 2). Quora.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.
  • 1-Acetylpiperazine | C6H12N2O | CID 83795. PubChem - NIH.
  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6).
  • US5397439A - Method for recovering 1,4-butanediol.
  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.
  • CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)
  • 1-morpholino-1-cyclohexene. Organic Syntheses Procedure.

Technical Support Center: Scale-Up of N-acetyl-N'-pentanoylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Drug Development Professional

Welcome to the technical support guide for the synthesis and scale-up of N-acetyl-N'-pentanoylpiperazine. As researchers and process chemists, we understand that transitioning a synthetic route from the laboratory bench to a pilot or manufacturing plant is rarely a linear process.[1][2] Scaling up is not merely about using larger flasks; it's a multidisciplinary challenge where fundamental principles of chemical engineering and process safety intersect with organic chemistry.[2] Changes in heat and mass transfer, mixing dynamics, and impurity profiles can dramatically alter a reaction's outcome.[2][3]

This guide is structured as a dynamic troubleshooting and FAQ resource. It is designed to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose issues, adapt protocols, and ensure a robust, safe, and reproducible scale-up for N-acetyl-N'-pentanoylpiperazine.

Part 1: Foundational Synthesis & Scale-Up Considerations

Q1: What is the most common synthetic route for N-acetyl-N'-pentanoylpiperazine, and what are the initial considerations before scale-up?

The most logical and controllable synthesis of N-acetyl-N'-pentanoylpiperazine is a sequential, two-step acylation of piperazine. This approach offers superior control over selectivity compared to a one-pot reaction with both acylating agents.

Step 1: Mono-N-acetylation of Piperazine The first step involves the selective acetylation of one of the piperazine nitrogens to form N-acetylpiperazine. This intermediate is commercially available but can also be readily synthesized.[4][5]

Step 2: N-pentanoylation of N-acetylpiperazine The second step is the acylation of the remaining secondary amine of N-acetylpiperazine with pentanoyl chloride to yield the final product.

Core Pre-Scale-up Considerations:

  • Reaction Pathway & Stoichiometry: The primary challenge in piperazine chemistry is achieving selective mono-substitution versus di-substitution.[6] Starting with N-acetylpiperazine elegantly solves this problem for the target molecule. Ensure the N-acetylpiperazine starting material is of high purity to avoid downstream complications.

  • Thermodynamic & Kinetic Profiling: Acylation reactions with acyl chlorides are typically fast and highly exothermic.[7] At the lab scale, a simple ice bath can manage the heat. However, at the pilot scale, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat removal far less efficient.[8] It is critical to perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.[1]

  • Reagent Selection & Quality: The quality of reagents like pentanoyl chloride can vary. Assess for impurities (e.g., pentanoic acid) that could affect the reaction and final product purity. Raw material variability is a common source of reproducibility issues at scale.[2][8]

Part 2: Troubleshooting Guide for Common Scale-Up Challenges

This section addresses specific problems that frequently arise during the scale-up of the N-pentanoylation step (Step 2).

Q2: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

A drop in yield is a classic scale-up problem often linked to physical, not chemical, changes in the reaction environment.[2][3] The primary culprits are inadequate mixing and poor temperature control.

Troubleshooting Low Yield
Symptom Potential Root Cause Diagnostic & Corrective Actions
Low Conversion of Starting Material (N-acetylpiperazine) Poor Mass Transfer / Inefficient Mixing: The pentanoyl chloride is not dispersing quickly enough, leading to localized reactions and degradation instead of reacting with the bulk of the N-acetylpiperazine.[3]1. Review Agitation: Transition from a magnetic stir bar to an overhead mechanical stirrer is non-linear. Evaluate the impeller type (e.g., pitched-blade turbine, anchor), agitation speed (RPM), and baffle presence. Use simulation software (e.g., VisiMix) to model mixing efficiency at the larger scale.[1] 2. Controlled Reagent Addition: Add the pentanoyl chloride sub-surface via a dip tube near the impeller to ensure rapid dispersion. Slowing the addition rate can also be critical.
High Levels of Dark, Tarry Impurities Localized Overheating (Hot Spots): Inefficient mixing combined with poor heat removal creates pockets where the temperature spikes, causing thermal degradation of the reactant or product.[8]1. Verify Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally. Check the temperature of the heat transfer fluid. 2. Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this has implications for throughput and downstream processing. 3. Slow the Addition: A slower addition rate of the pentanoyl chloride will generate heat more slowly, allowing the cooling system to keep up.
Formation of an Unexpected Byproduct Change in Reaction Pathway: Altered temperature profiles or prolonged reaction times at scale can favor different kinetic or thermodynamic pathways, leading to new impurities.[1][2]1. In-Process Control (IPC): Implement regular sampling (e.g., every 15-30 minutes) and analyze by HPLC to track the formation of the product and any byproducts. This helps pinpoint when the side reaction is occurring. 2. Re-optimize Temperature: The optimal temperature in the lab may not be the optimal temperature at scale. A Design of Experiments (DoE) approach can help identify a more robust temperature range.[1][9]

Workflow: Diagnosing and Resolving Low Yield on Scale-Up

G cluster_mixing Mixing & Mass Transfer Issues cluster_temp Thermal Control Issues start Low Yield in 50L Reactor check_ipc Analyze In-Process Control (IPC) Samples via HPLC start->check_ipc mixing_issue High Level of Unreacted Starting Material? check_ipc->mixing_issue Evaluate Conversion temp_issue Presence of Dark, Tarry Impurities? check_ipc->temp_issue Evaluate Purity Profile impurity_issue New, Significant Impurity Peak in HPLC? check_ipc->impurity_issue Identify New Peaks optimize_agitation Optimize Agitation: - Increase RPM - Evaluate Impeller Design - Use Baffles mixing_issue->optimize_agitation Yes mixing_issue->temp_issue No slow_addition_mixing Implement Slow, Sub-Surface Addition of Pentanoyl Chloride optimize_agitation->slow_addition_mixing check_cooling Verify Reactor Cooling System Performance temp_issue->check_cooling Yes temp_issue->impurity_issue No slow_addition_temp Decrease Reagent Addition Rate check_cooling->slow_addition_temp reoptimize Re-optimize Temperature and/or Concentration via DoE impurity_issue->reoptimize Yes

Caption: A decision tree for troubleshooting low yield during scale-up.

Q3: The final product from the pilot batch is difficult to filter and has a different crystal form than the lab-scale material. Why is this happening?

This is a classic crystallization and solid-state chemistry problem that emerges during scale-up.[1] The cooling rate, level of supersaturation, and presence of impurities all influence crystal growth, habit, and polymorphism.

Troubleshooting Crystallization and Filtration Issues:

  • Control the Cooling Profile: Rapid cooling in a large, jacketed reactor can lead to "crash crystallization," forming very fine particles or an undesirable polymorph that clogs filters.

    • Solution: Implement a controlled, linear cooling ramp. For example, cool from 60 °C to 20 °C over 4 hours. Seeding the solution with a small amount of the desired crystalline material at the point of supersaturation can be highly effective in controlling the crystal form and size.

  • Solvent System Evaluation: The ideal solvent system for reaction may not be the ideal one for crystallization.

    • Solution: Consider an anti-solvent addition. After the reaction is complete, slowly add a miscible solvent in which the product is insoluble (an anti-solvent) to induce a more controlled crystallization.

  • Impact of Impurities: Even small amounts of impurities that were insignificant at the lab scale can inhibit crystal growth or act as nucleation points for undesired forms at a larger scale.[3]

    • Solution: Analyze the mother liquor (the liquid remaining after filtration) to identify what is staying in solution. If a specific impurity is hindering crystallization, an additional purification step like a charcoal treatment or a re-work of the crude material might be necessary.

Part 3: Experimental Protocols & Data

Protocol: Scale-Up Synthesis of N-acetyl-N'-pentanoylpiperazine (50L Scale)

Disclaimer: This protocol is a representative example and must be adapted based on specific equipment, safety assessments (e.g., HAZOP), and calorimetry data.

Step 1: Reaction Setup

  • Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with N-acetylpiperazine (e.g., 2.0 kg, 15.6 mol).

  • Charge anhydrous Dichloromethane (DCM) (e.g., 20 L) and triethylamine (e.g., 2.37 kg, 23.4 mol, 1.5 eq) as the HCl scavenger.[10]

  • Start agitation (e.g., 100 RPM) and begin cooling the reactor jacket to 0-5 °C.

Step 2: Controlled Reagent Addition

  • In a separate, dry addition vessel, charge pentanoyl chloride (e.g., 1.98 kg, 16.4 mol, 1.05 eq) and dilute with anhydrous DCM (e.g., 5 L).

  • Once the reactor contents are at 0-5 °C, begin the slow, sub-surface addition of the pentanoyl chloride solution over 2-3 hours.

  • CRITICAL: Monitor the internal reactor temperature continuously. The exotherm should be controlled such that the internal temperature does not exceed 10 °C. Adjust the addition rate as necessary.

Step 3: Reaction & Monitoring

  • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • Take samples for IPC analysis by HPLC every hour until the consumption of N-acetylpiperazine is >99%.

Step 4: Work-up and Isolation

  • Cool the reaction mixture back to 10-15 °C.

  • Slowly quench the reaction by adding water (e.g., 10 L).

  • Transfer the mixture to a separatory funnel or perform a liquid-liquid extraction. Separate the organic layer.

  • Wash the organic layer sequentially with a dilute HCl solution (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 5: Purification

  • Dissolve the crude oil in a minimal amount of a suitable hot solvent (e.g., isopropanol/heptane mixture).

  • Cool slowly according to a pre-defined profile to induce crystallization. Seeding may be required.

  • Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.

Diagram: Key Reaction Pathway and Side-Product Formation

Reaction NAC_Pip N-Acetylpiperazine Target N-acetyl-N'-pentanoylpiperazine (Desired Product) NAC_Pip->Target Pent_Cl Pentanoyl Chloride Pent_Cl->Target Side_Product Bis-pentanoylpiperazine (Impurity) Pent_Cl->Side_Product If N-acetylpiperazine starting material is impure with piperazine Hydrolysis Pentanoic Acid (Impurity from hydrolysis) Pent_Cl->Hydrolysis Base Base (e.g., Et3N) Base->Target HCl Scavenger Water H2O (Moisture) Water->Hydrolysis

Caption: The desired reaction pathway and potential side reactions.

Part 4: Quality Control, Safety, and Regulatory FAQs

Q4: What analytical methods are essential for quality control during and after the scale-up process?

Robust analytical methods are the cornerstone of a successful and reproducible process.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A stability-indicating RP-HPLC method should be developed and validated to quantify the main product and separate it from all known impurities and starting materials.[11][12] This is used for IPCs, release testing of the final product, and stability studies.

  • Gas Chromatography (GC): Useful for determining residual solvent content in the final product to ensure they are below ICH (International Council for Harmonisation) limits.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying unknown impurities that may appear during the scale-up process.

  • Nuclear Magnetic Resonance (NMR): Essential for structural confirmation of the final product and for characterizing key intermediates and impurities.

  • Differential Scanning Calorimetry (DSC): Used to characterize the melting point and identify different polymorphic forms of the final crystalline solid.

Q5: What are the critical Environment, Health, and Safety (EHS) considerations for this process at scale?

Safety is paramount and becomes more complex at larger scales.[1][9]

  • Reagent Handling: Pentanoyl chloride is corrosive and reacts violently with water. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Byproduct Management: The reaction generates HCl, which is scavenged by triethylamine to form triethylamine hydrochloride. The quenching and washing steps must be designed to handle and neutralize these acidic and basic streams. An off-gas scrubber system may be necessary at a large scale to handle any HCl or solvent vapors.

  • Thermal Hazards: As discussed, the potential for a thermal runaway is the most significant safety risk.[1] A comprehensive HAZOP (Hazard and Operability) study is mandatory before performing the reaction at scale. This study should identify all potential deviations and ensure that engineering controls (e.g., emergency cooling, quench systems) are in place.

  • Solvent Handling: DCM is a volatile and regulated solvent. All transfers should be done in closed systems to minimize operator exposure and environmental release.

References

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Google Cloud.
  • 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025, December 11). At Tianming Pharmaceutical.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. Pharma Info.
  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025, November 20). Lupin.
  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Google Cloud.
  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Benchchem.
  • 1-Acetylpiperazine | 13889-98-0. ChemicalBook.
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020, April 8). BioInsights.
  • US2525223A - Preparation of n-substituted piperazines. Google Patents.
  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (2017, October 15). International Journal of Pharmaceutical Investigation.
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Benchchem.

Sources

Validation & Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation of Diacylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Diacylpiperazines represent a privileged scaffold in medicinal chemistry, serving as core linkers in histone deacetylase (HDAC) inhibitors, antifungal agents, and combinatorial peptidomimetics.[1] Their structural rigidity and hydrogen-bond accepting capabilities make them ideal pharmacokinetic modulators.

However, their high symmetry and tertiary amide stability often complicate structural elucidation.[1] This guide objectively compares the fragmentation behaviors of diacylpiperazines under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing a mechanistic roadmap for identifying these compounds in complex biological matrices.[1]

Chemical Scaffold & Ionization Comparison

Unlike diketopiperazines (cyclic dipeptides where carbonyls are endocyclic), 1,4-diacylpiperazines possess exocyclic carbonyls attached to the piperazine nitrogens.[1] This structural distinction dictates their fragmentation physics.[1]

Comparative Performance: EI vs. ESI
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low internal energy)
Molecular Ion Weak or Absent (

)
Dominant (

or

)
Primary Mechanism

-Cleavage, McLafferty Rearrangement
Charge-Remote Fragmentation, Inductive Cleavage
Diagnostic Utility Fingerprinting, identifying acyl chainsMolecular weight confirmation, metabolite tracking
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)

Scientist’s Insight: For de novo structure elucidation, EI is superior due to the generation of characteristic acylium ions.[1] For pharmacokinetic (PK) studies where sensitivity is paramount, ESI-MS/MS is the required standard.[1]

Mechanistic Fragmentation Pathways[2][3]

Understanding the causality of bond breakage is essential for interpreting spectra.[2]

Electrospray Ionization (ESI-CID) Pathways

In positive mode ESI (


), the proton localizes on the amide oxygen due to its higher basicity compared to the resonance-deactivated nitrogen.[1]
  • Amide Bond Cleavage (Neutral Loss): The most energetically favorable pathway is the inductive cleavage of the amide bond, leading to the loss of the acyl group as a ketene or carboxylic acid (depending on water presence/collision energy).

  • Piperazine Ring Opening: At higher collision energies (CE > 35 eV), the piperazine ring undergoes cross-ring cleavage, typically ejecting ethylene (

    
    , -28 Da).[1]
    
Electron Ionization (EI) Pathways[3]
  • 
    -Cleavage:  The radical cation triggers cleavage adjacent to the nitrogen, often expelling the acyl substituent.[1]
    
  • Acylium Ion Formation: The formation of stable acylium ions (

    
    ) is the diagnostic hallmark of this scaffold in EI.
    
  • McLafferty Rearrangement: If the acyl chain possesses a

    
    -hydrogen (e.g., butyryl, pentanoyl), a six-membered transition state leads to the elimination of a neutral alkene.[1][2]
    

Visualization of Fragmentation Logic

The following diagram maps the critical dissociation pathways for a generic 1,4-diacylpiperazine.

DiacylFragmentation Parent Parent Diacylpiperazine [M+H]+ (ESI) or M+. (EI) MonoAcyl Mono-Acyl Piperazine (Loss of RCOOH/Ketene) Parent->MonoAcyl ESI: Amide Cleavage (Low CE) Acylium Acylium Ion (R-C≡O+) Parent->Acylium EI: α-Cleavage (Dominant) McLafferty McLafferty Product (If γ-H present) Parent->McLafferty EI: γ-H Rearrangement PipCore Piperazine Core (m/z 86 for unsubst.) MonoAcyl->PipCore ESI: 2nd Amide Cleavage (Med CE) Immonium Immonium Ion (Ring Fragmentation) PipCore->Immonium ESI: Ring Opening (High CE)

Figure 1: Dual-mode fragmentation pathway showing the divergence between soft (ESI) and hard (EI) ionization mechanisms.[1][3]

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: LC-MS/MS Structural Confirmation (ESI)

Objective: Confirm the presence of the diacylpiperazine core in a synthesis mixture.

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation (

      
      ), maximizing sensitivity.[1]
      
  • Direct Infusion: Infuse at 10 µL/min into a Triple Quadrupole MS (e.g., Sciex 5500 or Thermo TSQ).

  • Source Parameters:

    • Spray Voltage: +4500 V

    • Capillary Temp: 300°C

  • MS/MS Ramp: Perform a Product Ion Scan with Collision Energy (CE) ramping from 10 to 50 eV.

    • Validation Check: At low CE (10-15 eV), the parent ion should be stable.[1] At medium CE (25-30 eV), look for the loss of one acyl group.[1]

Protocol B: Diagnostic Fragment Library (Data Interpretation)[1]

Use the table below to correlate observed


 peaks with specific acyl substructures.
Acyl Group (R)Acylium Ion (EI,

)
Neutral Loss (ESI,

Da)
Diagnostic Note
Acetyl 4342 (Ketene)Very common; susceptible to background noise.[1]
Propionyl 5756 (Methylketene)Differentiates from butyl/pentyl via McLafferty absence.
Butyryl 7170McLafferty Active: Look for peak at

(loss of ethylene).
Benzoyl 105104 / 122Strong UV chromophore;

105 is often the base peak in EI.
Furoyl 9594Characteristic heteroaromatic stability.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books.

    • Foundational text for alpha-cleavage and McLafferty rearrangement mechanisms.
  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of N-acylpiperazines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 845-856.[1] [1]

    • Primary source for ESI-CID fragmentation pathways of piperazine deriv
  • NIST Chemistry WebBook. "Mass spectrum of 1,4-Diacetylpiperazine." National Institute of Standards and Technology. [1]

    • Source for standard EI reference spectra and thermochemical d
  • Smith, R. M. (2013).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.[1] [1]

    • Reference for distinguishing amide bond cleavage types.

Sources

A Senior Application Scientist's Guide to FTIR Analysis of Amide Carbonyls in Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety and the Vibrational Probe

In the landscape of modern drug discovery and development, the piperazine ring stands out as a "privileged scaffold." Its unique six-membered heterocyclic structure, containing two nitrogen atoms in opposite positions, is a cornerstone in a vast array of pharmaceuticals, from antipsychotics to antivirals.[1] The conformational flexibility and the dual sites for functionalization make it an invaluable building block for medicinal chemists.

Characterizing these complex molecules is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, non-destructive, and highly informative analytical technique. While an entire FTIR spectrum provides a molecular fingerprint, the amide carbonyl (C=O) stretching vibration, famously known as the Amide I band , is arguably the most diagnostic peak for piperazine derivatives containing an amide linkage.[2][3] Its position, intensity, and shape are exquisitely sensitive to the local chemical environment.

This guide provides a comparative analysis of the characteristic FTIR peaks for amide carbonyls in piperazine-containing molecules. We will move beyond a simple list of frequencies to explore the underlying physical and chemical principles that govern their vibrational behavior, supported by experimental data and protocols to empower your research.

The Amide I Band: A Sensitive Reporter of Molecular Architecture

The Amide I band, typically appearing in the 1600-1700 cm⁻¹ region, is a workhorse of structural analysis.[4] It arises primarily from the C=O stretching vibration, with minor contributions from C-N stretching and N-H bending.[3] For amides within a piperazine ring system, the precise frequency of this band is dictated by a delicate balance of competing factors. Understanding these factors is the key to accurately interpreting your spectra.

The following diagram illustrates the primary factors that influence the Amide I band frequency in piperazine amides, which we will explore in detail.

G cluster_main Factors Influencing Amide I (C=O) Frequency cluster_factors cluster_shifts Amide_I Amide I (C=O) Frequency Ring_Strain Ring Strain Amide_I->Ring_Strain H_Bonding Hydrogen Bonding Amide_I->H_Bonding Conjugation Electronic Conjugation Amide_I->Conjugation Inductive Inductive/Resonance Effects Amide_I->Inductive RS_Shift Higher cm⁻¹ (Blue Shift) Ring_Strain->RS_Shift Increases HB_Shift Lower cm⁻¹ (Red Shift) H_Bonding->HB_Shift Increases Conj_Shift Lower cm⁻¹ (Red Shift) Conjugation->Conj_Shift Increases Ind_Shift Higher or Lower cm⁻¹ Inductive->Ind_Shift (EWG vs EDG)

Caption: Key factors modulating the amide carbonyl stretching frequency.

Comparative Analysis: Unpacking the Influences on Carbonyl Frequency

The position of the amide carbonyl peak provides a window into the molecule's structure and interactions. Let's compare how different environments within piperazine systems alter this key vibrational frequency.

Ring Structure: Piperazine-2,5-diones vs. N-Acylpiperazines

The most fundamental comparison is between piperazines with amides within the ring (diketopiperazines) and those with amides appended to the ring (N-acyl derivatives).

  • Piperazine-2,5-diones (DKPs): These are cyclic diamides, often formed from the condensation of two amino acids. The six-membered ring is relatively unstrained, but its conformation (planar, boat, or chair) can be influenced by substituents.[5] The Amide I band in simple, solid-state DKPs is typically found around 1670-1690 cm⁻¹ .[6][7] The presence of two carbonyl groups can sometimes lead to peak splitting due to symmetric and asymmetric stretching modes.

  • N-Acylpiperazines: In these molecules, an acyl group is attached to one of the piperazine nitrogens. The piperazine ring itself is not part of the amide bond. The carbonyl frequency here is more comparable to that of a tertiary acyclic amide, generally appearing in the 1630-1660 cm⁻¹ range.[8] This lower frequency compared to DKPs is often due to the lack of ring constraints and the strong resonance contribution from the nitrogen lone pair.

The Role of Ring Strain

While a six-membered piperazine ring is not considered highly strained, the principle of ring strain is a powerful determinant of C=O frequency. As ring size decreases, the bond angles are compressed from the ideal sp² hybridization (120°). To accommodate this, the C-C=O bonds utilize more p-character, leaving more s-character for the C=O bond itself.[9] A bond with higher s-character is stronger and stiffer, requiring more energy to stretch, thus shifting the absorption to a higher wavenumber (a "blue shift").[10][11]

This effect is most dramatically seen when comparing cyclic amides (lactams) of different sizes.

Compound TypeRing SizeTypical C=O Frequency (cm⁻¹)Primary Cause of Shift
γ-Lactam5-membered~1700-1715Moderate Strain[12]
δ-Lactam (Unstrained)6-membered~1670-1680Minimal Strain[12]
β-Lactam4-membered~1745-1760High Strain[12]

For piperazine-2,5-diones, bulky substituents can force the ring into less stable conformations, introducing subtle strain that may blue-shift the Amide I band by a few wavenumbers.

The Ubiquitous Influence of Hydrogen Bonding

Hydrogen bonding is one of the most significant factors causing a red shift (to lower frequency) in the Amide I band. When the carbonyl oxygen acts as a hydrogen bond acceptor, it pulls electron density away from the C=O bond.[13] This donation of electron density effectively lengthens and weakens the double bond, lowering the energy required for the stretching vibration.[13]

  • Solid State (KBr, ATR): In the solid phase, molecules like piperazine-2,5-dione with N-H donors are extensively hydrogen-bonded. This results in a broad and lower-frequency Amide I band compared to the same molecule in a dilute solution. For example, a DKP might show a C=O stretch at 1675 cm⁻¹ as a solid but shift to ~1695 cm⁻¹ in a non-polar solvent.

  • Solution (Solvent Effects): The choice of solvent is critical. Protic solvents (like methanol) can act as hydrogen bond donors, while even aprotic but polar solvents (like DMSO) can interact with the amide dipole. To observe the "free" carbonyl vibration, a dilute solution in a non-polar solvent like chloroform (CDCl₃) or carbon tetrachloride (CCl₄) is required.

Electronic Effects: Conjugation and Induction

The electronic environment surrounding the amide group profoundly impacts the C=O bond order and, consequently, its stretching frequency.

  • Conjugation: When the amide group is conjugated with an adjacent π-system (like a C=C double bond or an aromatic ring, as in N-benzoylpiperazine), resonance delocalizes the π-electrons over the entire system.[14] This delocalization reduces the double-bond character of the carbonyl, weakening it and shifting the Amide I band to a lower frequency (1630-1660 cm⁻¹ ).[14][15] This effect is additive to the inherent resonance of the amide bond itself.

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the amide nitrogen can pull electron density away through the sigma bonds. This reduces the ability of the nitrogen lone pair to participate in resonance with the carbonyl.[16] The result is an increase in the C=O double bond character and a shift to a higher frequency. Conversely, electron-donating groups (EDGs) enhance resonance and shift the peak to a lower frequency.

Quantitative Comparison Guide: Amide I Peaks in Piperazine Derivatives

The following table summarizes the expected ranges for the amide carbonyl stretch in various piperazine derivatives, highlighting the dominant influencing factor.

Piperazine Derivative TypeChemical EnvironmentApprox. Amide I Peak (cm⁻¹)Dominant Influencing Factor(s)
Piperazine-2,5-dione Solid (H-bonded)1670 - 1690Ring Structure, Hydrogen Bonding[6][7]
Piperazine-2,5-dione Dilute, non-polar solution1690 - 1710Ring Structure (minimal H-bonding)
(Z,Z)-bis(benzylidene)piperazine-2,5-dione Solid~1660 - 1690Ring Structure, Conjugation[5]
N-Acetylpiperazine Liquid/Solution1640 - 1660Standard Tertiary Amide Resonance
N-Benzoylpiperazine Solid/Solution1630 - 1650Conjugation with Phenyl Ring[8]
1-(4-Nitrobenzoyl)piperazine Solid/Solution~1645Conjugation + Inductive (EWG)[16]

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

Trustworthy data is the bedrock of scientific integrity. Following a robust protocol ensures that the spectral features you observe are real and reproducible.

G start Sample Received prep_choice Select Preparation Method start->prep_choice kbr Solid: KBr Pellet (Intermolecular H-Bonding) prep_choice->kbr Solid solution Solution: Liquid Cell (Solvent Effects / 'Free' C=O) prep_choice->solution Soluble atr Solid/Liquid: ATR (Surface, Minimal Prep) prep_choice->atr Versatile acquire_bg Acquire Background Spectrum (Air or Pure Solvent) kbr->acquire_bg solution->acquire_bg atr->acquire_bg acquire_sample Acquire Sample Spectrum (Resolution: 4 cm⁻¹, Scans: 32) acquire_bg->acquire_sample process Process Data (Baseline & Background Correction) acquire_sample->process interpret Interpret Spectrum (Peak Picking & Assignment) process->interpret end Data Analysis Complete interpret->end

Caption: Standard workflow for FTIR analysis of piperazine amide samples.

Step-by-Step Methodology

1. Sample Preparation (Choose one):

  • A) KBr Pellet Method (for Solids):

    • Rationale: This classic method provides excellent data for solid-state analysis where intermolecular interactions like hydrogen bonding are of interest. KBr is used as it is transparent in the mid-IR region.

    • Protocol:

      • Gently grind ~1-2 mg of the piperazine sample with ~100-150 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogenous powder is obtained.

      • Transfer the powder to a pellet-pressing die.

      • Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

      • Place the pellet in the spectrometer's sample holder.

  • B) Solution Method (for Soluble Samples):

    • Rationale: Ideal for studying the molecule free from solid-state packing effects and for quantifying the impact of hydrogen bonding by comparing spectra in different solvents.

    • Protocol:

      • Prepare a ~1-5% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., Chloroform-d, CCl₄, CH₂Cl₂). Causality: The solvent must have a clean window in the 1800-1600 cm⁻¹ region.

      • Select a liquid transmission cell (e.g., CaF₂ or NaCl plates) with an appropriate path length (typically 0.1 to 1.0 mm).

      • Fill the cell with the solution, ensuring no air bubbles are trapped.

      • First, acquire a background spectrum using a cell filled with the pure solvent. This is crucial for accurate solvent subtraction.

      • Place the sample cell in the spectrometer.

  • C) Attenuated Total Reflectance (ATR) Method (for Solids & Liquids):

    • Rationale: A modern, rapid technique requiring minimal sample preparation. The IR beam probes only the surface of the sample in contact with a high-refractive-index crystal (e.g., diamond, ZnSe).

    • Protocol:

      • Acquire a background spectrum with the clean, empty ATR crystal.

      • Place a small amount of the solid powder or a drop of liquid directly onto the ATR crystal.

      • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument Setup: Configure the FTIR spectrometer with the following typical parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (A good balance between detail and signal-to-noise for condensed-phase spectra).

    • Number of Scans: 32 (Sufficient to average out random noise and obtain a high-quality spectrum).

  • Acquire Spectrum: Perform the sample scan. The instrument software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Processing and Interpretation:

  • Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction algorithm to flatten it.

  • Peak Identification: Use the software's tools to identify the precise wavenumber of the Amide I band and other key peaks.

Conclusion

The Amide I band in piperazine-containing molecules is far more than a simple peak; it is a dynamic reporter of the molecule's structural and intermolecular landscape. By understanding the competing influences of ring structure, strain, hydrogen bonding, and electronic effects, researchers can harness the full diagnostic power of FTIR spectroscopy. A systematic approach to sample preparation and data acquisition, as outlined in this guide, is essential for obtaining reliable data that can confidently guide synthesis, elucidate structure, and accelerate the drug development process.

References

  • Title: Ring Strain and C=O Stretching Frequency Source: Chemistry Stack Exchange URL: [Link]

  • Title: Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase Source: Fritz Haber Institute URL: [Link]

  • Title: Dependence of Amide Vibrations on Hydrogen Bonding Source: PMC - NIH URL: [Link]

  • Title: Vibrations associated with amide-I/II/III bands for different secondary structures Source: ResearchGate URL: [Link]

  • Title: Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling Source: The Journal of Chemical Physics | AIP Publishing URL: [Link]

  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: PMC URL: [Link]

  • Title: New Conjugated Systems Derived from Piperazine-2,5-dione Source: MDPI URL: [Link]

  • Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Source: ChemRxiv URL: [Link]

  • Title: Characteristic Group Vibrations of Organic Molecules II Source: SlidePlayer URL: [Link]

  • Title: The C=O Stretch Source: Oregon State University URL: [Link]

  • Title: Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies Source: ResearchGate URL: [Link]

  • Title: IR Spectroscopy of Hydrocarbons Source: Mansoura University URL: [Link]

  • Title: IR Spectroscopy| Effect of ring size on carbonyl IR absorption| M.Sc. Chemistry Source: YouTube URL: [Link]

  • Title: Carbonyl - compounds - IR - spectroscopy Source: SlidePlayer URL: [Link]

  • Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of the Piperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, forming the structural heart of a vast array of pharmaceuticals, from antihistamines like cetirizine to antipsychotics and antianginal agents.[1] Its prevalence is due to the unique physicochemical properties conferred by its six-membered ring containing two opposing nitrogen atoms. These nitrogens provide opportunities for substitution, influence the molecule's basicity and polarity, and often enhance aqueous solubility and bioavailability.[2][3]

However, these same properties present distinct challenges for analytical chemists, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). The parent piperazine molecule is highly polar and basic, leading to poor retention on conventional non-polar stationary phases like C18.[4][5] Furthermore, the piperazine nucleus itself lacks a significant UV chromophore, complicating detection at low concentrations and often necessitating derivatization to enhance sensitivity.[1][3]

This guide provides a comparative analysis of the HPLC retention behavior of a selection of piperazine derivatives. We will delve into the causal relationships between molecular structure, physicochemical properties (hydrophobicity and basicity), and chromatographic retention. By synthesizing data from various experimental sources, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to develop, optimize, and troubleshoot HPLC methods for this vital class of compounds.

The Causality of Retention: Key Factors for Piperazine Derivatives

In reversed-phase HPLC, the retention of an analyte is primarily governed by its partitioning between the non-polar stationary phase and the more polar mobile phase. For piperazine derivatives, two molecular properties are paramount in dictating this behavior: hydrophobicity (often expressed as logP) and basicity (expressed as pKa).

The Role of Hydrophobicity (logP)

The logP value, or the logarithm of the partition coefficient between octanol and water, is a direct measure of a compound's lipophilicity or hydrophobicity. In RP-HPLC:

  • Higher logP = Increased Hydrophobicity = Stronger Interaction with C18 Stationary Phase = Longer Retention Time.

Substituents on the piperazine ring dramatically alter the molecule's overall hydrophobicity. For instance, adding large, non-polar groups like a diphenylmethyl group (as in cyclizine) or a (4-chlorophenyl)(phenyl)methyl group (as in hydroxyzine and cetirizine) significantly increases the logP and, consequently, the retention time on a C18 column.

The Critical Influence of Basicity (pKa) and Mobile Phase pH

Piperazine is a weak base with two pKa values, corresponding to its two nitrogen atoms.[6] This basicity means that the ionization state of a piperazine derivative is highly dependent on the pH of the mobile phase. The relationship is as follows:

  • When pH < pKa: The piperazine nitrogens are protonated (e.g., -NH₂⁺-), making the molecule more polar and more water-soluble.

  • When pH > pKa: The piperazine nitrogens are in their neutral, un-ionized form (-N-), rendering the molecule less polar.

In RP-HPLC, the ionized form is more polar and has less affinity for the non-polar stationary phase, leading to shorter retention times. Conversely, the neutral form is less polar and is retained longer. This principle, known as ion suppression , is a powerful tool for manipulating the retention of basic compounds like piperazine derivatives. By increasing the pH of the mobile phase to a value above the pKa of the analyte, we can "suppress" its ionization, increase its hydrophobicity, and thereby achieve longer and often more controlled retention.

The interplay between a derivative's pKa and the mobile phase pH is therefore a critical consideration in method development. A mobile phase pH that is 1.5 to 2 units away from the analyte's pKa is generally recommended to ensure a consistent and reproducible ionization state.

Comparative Analysis of Piperazine Derivative Retention Times

The following table summarizes the physicochemical properties and reported HPLC retention times for a selection of piperazine-containing compounds. It is crucial to note the specific chromatographic conditions associated with each retention time to understand its context.

Compound NameStructureTypepKalogPRetention Time (min)HPLC Conditions
Cetirizine Antihistamine2.2, 2.9, 8.0[7]2.8[8]8.0[9]Column: C18; Mobile Phase: ACN:Aqueous buffer pH 3.0 (35:65); Mode: Isocratic
2.3[10]Column: C18 (250x4.6mm, 5µm); Mobile Phase: ACN:Water (60:40); Mode: Isocratic
13.1[11]Column: C18 (250x4.6mm, 5µm); Mobile Phase: Gradient with ACN and 0.05M NaH₂PO₄ pH 3.8; Mode: Gradient
Hydroxyzine Antihistamine~1.96, 7.4[12]3.7[13]10.27 (S-enantiomer)[14]Column: Chiral (Lux amylose-2); Mobile Phase: n-hexane:ethanol:diethylamine (90:10:0.1); Mode: Isocratic (Normal Phase)
Cyclizine Antihistamine~2.16, 8.05[15]3.6[16]7.8[17]Column: C18 (150x4.6mm, 5µm); Mobile Phase: Methanol:Water:Acetic Acid:Triethylamine (49:49:1.5:0.5); Mode: Isocratic
1-Benzylpiperazine (BZP) Designer DrugN/A~1.85.5Column: C18; Mobile Phase: Gradient with ACN and 20mM Phosphate Buffer pH 2.7; Mode: Gradient
1-(3-chlorophenyl)piperazine (mCPP) Designer DrugN/A~2.510.4Column: C18; Mobile Phase: Gradient with ACN and 20mM Phosphate Buffer pH 2.7; Mode: Gradient
1-(3-trifluoromethylphenyl)piperazine (TFMPP) Designer DrugN/A2.3[18]14.1Column: C18; Mobile Phase: Gradient with ACN and 20mM Phosphate Buffer pH 2.7; Mode: Gradient

Analysis of Retention Behavior:

  • Antihistamines (Cetirizine, Hydroxyzine, Cyclizine): These are relatively large and hydrophobic molecules (logP > 2.5), leading to significant retention on C18 columns. Cetirizine, with its additional carboxylic acid group, is the most polar of the three and generally elutes earlier than hydroxyzine and cyclizine under similar conditions. The multiple pKa values of cetirizine highlight the complexity of predicting its behavior as the mobile phase pH changes.[7][8]

  • Designer Drugs (BZP, mCPP, TFMPP): This series provides a clear illustration of how substituent changes affect retention. All three were analyzed under the same gradient conditions, allowing for a direct comparison.

    • BZP , with a simple benzyl group, is the least hydrophobic and elutes first.

    • mCPP and TFMPP have chloro- and trifluoromethyl-phenyl groups, respectively. These electron-withdrawing and hydrophobic groups increase the molecule's interaction with the C18 stationary phase, resulting in significantly longer retention times compared to BZP. TFMPP, being the most hydrophobic of the three, has the longest retention time.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical RP-HPLC analysis of piperazine derivatives. This protocol should be considered a starting point, with optimization required based on the specific properties of the analyte(s) of interest.

Protocol: General RP-HPLC Method for Piperazine Derivatives

1. Objective: To develop a robust RP-HPLC method for the separation and quantification of piperazine derivatives.

2. Materials and Reagents:

  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Methanol (MeOH)
  • Purified water (18.2 MΩ·cm)
  • Potassium phosphate monobasic (for buffer preparation)
  • Phosphoric acid or Potassium hydroxide (for pH adjustment)
  • Reference standards of the piperazine derivatives of interest

3. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
  • Analytical column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For highly polar piperazines, consider a column with polar end-capping or a mixed-mode column.[5][6]

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile (ACN)
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 70% B
  • 15-17 min: 70% to 95% B
  • 17-19 min: Hold at 95% B
  • 19.1-25 min: Re-equilibrate at 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 230 nm (or a wavelength determined by the UV spectrum of the specific derivative).
  • Injection Volume: 10 µL

5. Sample and Standard Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 water:ACN) at a concentration of 1 mg/mL.
  • Create a series of working standards by diluting the stock solution with the mobile phase (at initial conditions) to cover the desired concentration range.
  • Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

6. Method Optimization (Causality-Driven Approach):

  • Poor Retention: If the analyte elutes too early, consider increasing the mobile phase pH (e.g., to 7.0) to suppress ionization of the piperazine nitrogens, thereby increasing hydrophobicity and retention.
  • Peak Tailing: For basic compounds like piperazines, peak tailing can occur due to secondary interactions with residual silanol groups on the silica-based stationary phase. This can be mitigated by:
  • Using a low-pH mobile phase (like the starting pH of 3.0) to protonate the silanols and reduce interaction.
  • Adding a competing base to the mobile phase, such as 0.1% triethylamine (TEA), although this can shorten column lifetime.
  • Using a modern, base-deactivated column.
  • Co-elution: If peaks are not resolved, adjust the gradient slope (make it shallower for better separation) or try a different organic modifier (e.g., methanol instead of acetonitrile), as this can alter selectivity.

Visualizing the Workflow and Key Relationships

Diagrams can effectively illustrate the experimental process and the fundamental principles governing the separation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase (e.g., ACN/Buffer pH 3.0) HPLC HPLC System (Pump, Injector, Oven) MobilePhase->HPLC Standards Standard Solutions (Known Concentrations) Standards->HPLC Inject Samples Sample Solutions (Filtered) Samples->HPLC Inject Column Analytical Column (e.g., C18, 150x4.6mm) HPLC->Column Elute Detector UV/PDA Detector (e.g., 230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (Area vs. Time) Chromatogram->Integration Quantification Quantify Analyte (vs. Calibration Curve) Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of piperazine derivatives.

Caption: The effect of mobile phase pH on the ionization and retention of piperazine derivatives.

Conclusion

The successful HPLC analysis of piperazine derivatives hinges on a solid understanding of their fundamental physicochemical properties. While challenges such as poor retention and detection sensitivity exist, they can be systematically overcome through rational method development. By carefully selecting the stationary phase and, most importantly, by strategically manipulating the mobile phase pH to control the ionization state of the basic piperazine core, analysts can achieve robust and reproducible separations. The data presented in this guide demonstrates a clear correlation between hydrophobicity (logP) and retention, further empowering the scientist to predict the elution order of a series of analogues. By applying these principles, researchers can confidently develop methods to ensure the identity, purity, and quality of the myriad of important pharmaceuticals built upon the piperazine scaffold.

References

  • PubChem. (n.d.). Cetirizine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Páez, S. L., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. PMC. Retrieved February 16, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Diphenhydramine HCL Capsule Analyzed with HPLC. Retrieved February 16, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cetirizine. Retrieved February 16, 2026, from [Link]

  • International Journal of Pharmaceutical and Medical Research. (n.d.). Development and Application of HPLC and UFLC Methods for the Analysis of Anti Histaminic Drugs. Retrieved February 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Separation and quantification of organic‐related impurities of anti‐histamine drug hydroxyzine. Retrieved February 16, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved February 16, 2026, from [Link]

  • IOSR Journal of Pharmacy. (n.d.). Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Cyclizine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. Retrieved February 16, 2026, from [Link]

  • CORE. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Hydroxyzine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). Method for detecting related substances in cetirizine hydrochloride sample.
  • PharmaCompass. (n.d.). Cetirizine dihydrochloride, United States Pharmacopeia (USP) Reference Standard. Retrieved February 16, 2026, from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 16, 2026, from [Link]

  • Probes & Drugs. (n.d.). CETIRIZINE. Retrieved February 16, 2026, from [Link]

  • U.S. Food and Drug Administration. (2010). Zyrtec ODT Clinical Pharmacology Review. Retrieved February 16, 2026, from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2020). Ecofriendly Validated Chromatographic Methods for Quantitation of Cyclizine and Its Toxic Impurities. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2019). New Method Development for Hydroxyzine Determination. Retrieved February 16, 2026, from [Link]

  • Oxford Academic. (2016). Enantioselective UFLC Determination of Hydroxyzine Enantiomers. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues. Retrieved February 16, 2026, from [Link]

  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic determination of cyclizine. Retrieved February 16, 2026, from [Link]

  • U.S. Food and Drug Administration. (2003). Zyrtec Clinical Pharmacology Biopharmaceutics Review. Retrieved February 16, 2026, from [Link]

  • Oxford Academic. (n.d.). Enantioselective UFLC Determination of Hydroxyzine Enantiomers. Retrieved February 16, 2026, from [Link]

  • PMC. (2024). Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine). Retrieved February 16, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved February 16, 2026, from [Link]

  • Wiley Online Library. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2019). HPLC analysis, different retention time?. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved February 16, 2026, from [Link]

  • Polish Pharmaceutical Society. (n.d.). ISSN 0001-6837. Retrieved February 16, 2026, from [Link]

  • Genome.jp. (n.d.). KEGG DRUG: Hydroxyzine. Retrieved February 16, 2026, from [Link]

  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved February 16, 2026, from [Link]

  • Chromatography Forum. (2009). Interesting retention time for C18 column. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2023). Retention of analytes on C18 column can be slightly affected by buffer concentration?. Retrieved February 16, 2026, from [Link]

  • NIST WebBook. (n.d.). Hydroxyzine. Retrieved February 16, 2026, from [Link]

  • PubMed. (2005). An LC-MS-MS method for the determination of cyclizine in human serum. Retrieved February 16, 2026, from [Link]

  • LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). Cyclizine Hydrochloride. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • electronic medicines compendium (emc). (n.d.). Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). Retrieved February 16, 2026, from [Link]

Sources

Validating Purity of 1-(4-Acetylpiperazin-1-yl)pentan-1-one: The LC-MS Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 1-(4-Acetylpiperazin-1-yl)pentan-1-one via LC-MS Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

In the synthesis and characterization of piperazine-based pharmaceutical intermediates, 1-(4-Acetylpiperazin-1-yl)pentan-1-one (C₁₁H₂₀N₂O₂) presents a unique analytical challenge. As an asymmetric bis-amide, it lacks the conjugated π-systems required for sensitive UV detection and possesses a polarity profile that complicates standard Reverse Phase (RP) retention.

While 1H-NMR remains the structural confirmation standard and HPLC-UV serves routine bulk analysis, neither offers the sensitivity or specificity required for trace impurity profiling (<0.1%) of this compound. This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior methodology for purity assessment, specifically targeting the separation of the asymmetric target from its symmetric synthetic byproducts (1,4-diacetylpiperazine and 1,4-dipentanoylpiperazine).

Part 1: The Analytical Landscape (Comparative Analysis)[1]

The validation of purity for non-chromophoric amides requires a shift from traditional optical detection to mass-selective detection. The following table contrasts the performance of LC-MS against common alternatives for this specific piperazine derivative.

Table 1: Comparative Performance of Analytical Techniques

FeatureLC-MS (Triple Quad) HPLC-UV (210 nm) 1H-NMR (500 MHz) GC-MS
Primary Utility Trace Impurity Quantitation Routine Bulk PurityStructural ElucidationVolatile Impurity Screening
Sensitivity (LOD) High (ng/mL range) Low (µg/mL range)Very Low (>1 mg/mL)Moderate
Specificity Excellent (Mass Filtration) Poor (Non-specific absorption)High (Chemical Shift)High (EI Fragmentation)
Chromophore Req. None Required (or derivatization)NoneNone
Limitations Matrix effects (Ion Suppression)Solvent cut-off interferenceOverlapping signals; SensitivityThermal degradation of amides
Verdict Gold Standard for Purity Insufficient for <0.1% limitsValidation Support OnlySecondary Alternative
Why Alternatives Fail
  • HPLC-UV: The carbonyl groups in the acetyl and pentanoyl moieties absorb weakly at 200–210 nm. At these wavelengths, mobile phase solvents (methanol/formic acid) absorb significantly, causing baseline drift and obscuring trace impurities.

  • 1H-NMR: While perfect for confirming the ratio of acetyl-to-pentanoyl protons, NMR cannot reliably detect catalytic impurities or symmetric byproducts below 1% without excessive scan times.

Part 2: Technical Deep Dive & Methodology
The Separation Challenge

Synthesizing 1-(4-Acetylpiperazin-1-yl)pentan-1-one typically involves sequential acylation. This creates a "statistical mixture" risk:

  • Target: 1-Acetyl-4-pentanoylpiperazine (MW ~212)

  • Impurity A: 1,4-Diacetylpiperazine (MW ~170)

  • Impurity B: 1,4-Dipentanoylpiperazine (MW ~254)

LC-MS allows us to filter these based on m/z, but chromatographic separation is essential to prevent ion suppression.

Experimental Protocol: LC-MS/MS Validation Workflow

1. Sample Preparation

  • Solvent: Dissolve 1 mg of sample in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Dilution: Serial dilution to 100 ng/mL for sensitivity checks; 10 µg/mL for purity profiling.

  • Filtration: 0.22 µm PTFE filter to remove particulates.

2. Chromatographic Conditions (The "Product")

  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).

    • Rationale: Phenyl phases provide superior selectivity for piperazine rings via π-π interactions compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention)

    • 1-7 min: 5% -> 95% B

    • 7-9 min: 95% B (Wash)

    • 9-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (ESI+)

  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions (Quantification & Confirmation):

    • Parent: m/z 213.15 [M+H]⁺

    • Quantifier: m/z 213.1 -> 171.1 (Loss of Acetyl group, -42 Da)

    • Qualifier: m/z 213.1 -> 129.1 (Loss of Pentanoyl chain, -84 Da)

Expert Insight: The use of Ammonium Formate is critical. It buffers the pH to ensure the piperazine nitrogens are protonated (improving peak shape) while minimizing the signal suppression often seen with trifluoroacetic acid (TFA).

Part 3: Validation Framework (ICH Q2(R1) Aligned)

To validate this method, the following parameters must be assessed.

1. Specificity (Selectivity) Inject the target analyte alongside synthesized standards of the symmetric impurities (Diacetyl and Dipentanoyl).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between all peaks. No interference in the blank at the retention time of the analyte.

2. Linearity & Range Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Acceptance Criteria: R² > 0.999.[3]

3. Accuracy (Spike Recovery) Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: Recovery between 90–110%.

4. LOD / LOQ

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Expected LOQ: ~1–5 ng/mL (highly dependent on MS sensitivity).

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the decision points for impurity identification.

ValidationWorkflow Sample Crude Sample (1-(4-Acetylpiperazin-1-yl)pentan-1-one) Prep Sample Prep (Dilution in 50:50 ACN:H2O) Sample->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC MS ESI+ Source (Ionization) LC->MS Filter Q1 Mass Filter (Select m/z 213.1) MS->Filter ImpurityA Impurity A (Diacetyl - m/z 171) Filter->ImpurityA Rejection ImpurityB Impurity B (Dipentanoyl - m/z 255) Filter->ImpurityB Rejection Target Target Analyte (m/z 213.1) Filter->Target Selection CID Collision Cell (CID) Fragmentation Target->CID Detect Q3 Detection (Quant: 171, Qual: 129) CID->Detect

Figure 1: LC-MS/MS Validation Workflow. The system separates the target from symmetric impurities via mass filtration (Q1) and confirms identity via fragmentation (Q3).

References
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine. Retrieved from [Link]

  • ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

Sources

Beyond Acetanilide: Elemental Analysis Standards for Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Nitrogen-Rich Heterocycles: A Comparative Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The "Refractory" Nitrogen Challenge

In the synthesis of high-energy materials, pharmaceuticals, and agrochemicals, nitrogen-rich heterocycles (e.g., tetrazoles, triazines, benzimidazoles) present a unique analytical challenge. While standard combustion analysis (CHNS) is routine for simple organics, these "refractory" compounds frequently fail to meet the journal-mandated


 purity threshold.

The Core Problem: Standard calibration materials like Acetanilide combust easily. However, nitrogen-rich heterocycles possess high thermal stability and low combustion enthalpies. During the rapid "flash" combustion (900–1050°C), they tend to:

  • Form Refractory Nitrides: Nitrogen gets trapped in the ash rather than converting to

    
    .
    
  • Release

    
     Incompletely:  The C-N bonds in fused rings (like purines) are difficult to break, leading to low nitrogen recovery.
    

This guide compares the standard calibration materials and provides a self-validating protocol to ensure accurate quantification of these difficult analytes.

The Contenders: Calibration Standards Comparison

The principle of Matrix Matching dictates that your calibration standard should structurally resemble your analyte. Using a simple amide to calibrate for a complex fused poly-nitrogen system is a primary source of systematic error.

Table 1: Comparative Properties of EA Standards
StandardFormulaN Content (%)Combustion DifficultyPrimary Use Case
Acetanilide

10.36%LowRoutine organics, amides, simple amines.
Sulfanilamide

16.27%Low-MediumStandard for simultaneous CHNS analysis.
BBOT

6.51%LowSimultaneous CHNS; high carbon/low nitrogen samples.
Uric Acid

33.33%High Purines, fused heterocycles, biological samples.
Melamine

66.64%Very High High-N materials, triazines, energetic materials.
Nicotinic Acid

11.38%Medium-HighPyridines, refractory N-heterocycles.
Detailed Analysis
1. Acetanilide (The "Default" Choice)
  • Pros: High purity, stable, non-hygroscopic, excellent combustion characteristics.

  • Cons: Low nitrogen content (10.36%).

  • Verdict: Unsuitable for high-N heterocycles. Calibrating a detector at 10% N and extrapolating to 60% N introduces significant linearity errors. Furthermore, it does not stress-test the combustion reactor's ability to break stable C-N bonds.

2. Sulfanilamide
  • Pros: Contains Sulfur, allowing simultaneous CHNS calibration.

  • Cons: Still relatively low N (16.27%).

  • Verdict: Good for general pharmaceuticals but fails to mimic the combustion thermodynamics of energetic materials or poly-nitrogen systems.

3. Uric Acid & Melamine (The "Stress" Standards)
  • Pros: High Nitrogen content (33% and 66%). These compounds are thermally stable and difficult to burn, mimicking the behavior of refractory analytes.

  • Cons: Melamine can be difficult to handle (static charge). Uric acid has low solubility if liquid injection is used (rare for EA).

  • Verdict: Mandatory for N-rich research. If your instrument can recover 66.6% N from Melamine within error limits, it is truly optimized for difficult samples.

Scientific Integrity: The Mechanism of Failure

To understand why standard protocols fail, we must visualize the combustion pathway. Incomplete combustion often occurs because the sample "cokes" or forms nitrides before it can fully oxidize.

Diagram 1: Combustion Analysis Workflow & Failure Points

CombustionWorkflow Sample Sample (N-Rich) TinCapsule Tin Capsule (Exothermic Flash) Sample->TinCapsule Reactor Combustion Reactor (950-1050°C) TinCapsule->Reactor Drop WO3 Catalyst (WO3/V2O5) Oxygen Donor Reactor->WO3 Interaction Gases Gases: CO2, H2O, NxOy, N2 Reactor->Gases Complete Combustion Coke Failure: Coking/Char (Low O2) Reactor->Coke Incomplete Nitrides Failure: Metal Nitrides (Inorganic Residue) Reactor->Nitrides Trapped N Reduction Reduction Tube (Cu) NxOy -> N2 Gases->Reduction Detector TCD Detector Reduction->Detector

Caption: Workflow of CHNS analysis highlighting critical failure points (Coking, Nitride formation) where N-rich samples often deviate from standard behavior.

Experimental Protocol: Optimization for N-Rich Compounds

This protocol uses a "Sandwich" Calibration Method and Combustion Aids to ensure validity.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Primary Standard: Acetanilide (for slope).

  • QC Standard: Melamine or Uric Acid (for combustion efficiency check).

  • Combustion Aid: Tungsten Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) powder.
  • Capsules: High-purity Tin capsules (Silver capsules if analyzing Fluorine-containing compounds).

Step-by-Step Methodology
  • Instrument Preparation:

    • Set the combustion furnace to 1050°C (higher than the standard 950°C).

    • Ensure the Oxygen Dosing time is optimized. For N-rich compounds, increase

      
       dosing by 20-30% to prevent "starvation" during the flash.
      
  • Sample Weighing (The "Sandwich" Technique):

    • Weigh 1.5 – 2.0 mg of sample into a tin capsule. Note: Keep sample mass low to ensure complete oxidation.

    • Add 5–10 mg of

      
        directly on top of the sample.
      
    • Why?

      
       acts as an oxygen donor and prevents the formation of refractory nitrides by "fluxing" the inorganic residue.
      
    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Calibration Strategy:

    • Run 1-3: Blanks (Tin capsule +

      
      ).
      
    • Run 4-6: K-Factor Calibration using Acetanilide (covers the linearity).

    • Run 7-8: Quality Control (QC) Check using Melamine .

    • Criteria: If Melamine N-recovery is < 66.0% or > 67.2%, STOP . The reactor is not oxidizing efficiently. Replace the reduction copper or increase oxygen dosing.

  • Analysis:

    • Run your N-rich samples in duplicate.

    • Insert a QC standard (Melamine) every 10 samples to monitor drift.

Decision Matrix: Selecting the Right Standard

Do not guess. Use this logic flow to select the appropriate standard and method for your specific molecule.

DecisionTree Start Analyze N-Rich Compound CheckN Expected N Content? Start->CheckN LowN < 20% N (e.g., Pyridines, Indoles) CheckN->LowN HighN > 20% N (e.g., Tetrazoles, Triazines) CheckN->HighN StdAcetanilide Use: Acetanilide Method: Standard LowN->StdAcetanilide No Sulfur StdSulfanil Use: Sulfanilamide Method: Standard LowN->StdSulfanil Contains Sulfur CheckRing Structure Type? HighN->CheckRing Simple Single Ring / Non-Fused CheckRing->Simple Less Stable Fused Fused / Polycyclic (e.g., Purines) CheckRing->Fused Refractory StdUric Use: Uric Acid Method: + WO3 Additive Simple->StdUric StdMelamine Use: Melamine Method: + WO3 + High O2 Fused->StdMelamine

Caption: Decision tree for selecting calibration standards and additives based on Nitrogen content and structural complexity.

Troubleshooting N-Recovery

If your nitrogen values are consistently low, consult this table before re-running.

SymptomProbable CauseCorrective Action
Low N / High C Incomplete combustion (Coking).Increase

dosing time; Add

; Reduce sample mass.
Low N / Low C Sample loss or leakage.Check capsule crimping; Check for gas leaks in the autosampler.
High N Atmospheric leak or Trap exhaustion.Replace

/

traps; Check Helium carrier gas purity.
Drifting N (QC) Ash buildup in reactor.Run a "Cleaning" sequence (Empty tin + high

); Replace combustion tube liner.

References

  • Royal Society of Chemistry. (2008).[1] CHNS Elemental Analysers: Technical Brief 29. Analytical Methods Committee.[1] [Link]

  • National Institutes of Health (NIH). (2023). An International Study Evaluating Elemental Analysis.[2] Journal of Organic Chemistry. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications.[3][4][5][6][1] [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation.[4][6] [Link][1]

Sources

Analytical Discrimination of 1-(4-Acetylpiperazin-1-yl)pentan-1-one from Isobaric Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Acetylpiperazin-1-yl)pentan-1-one (Formula: C₁₁H₂₀N₂O₂ | MW: 212.29 g/mol ) presents a classic analytical challenge in medicinal chemistry: differentiating a specific target molecule from isobaric structural isomers (metamers) and chain-branching isomers generated during combinatorial synthesis or metabolic degradation.[1]

This guide outlines a definitive analytical strategy to distinguish the target from its most likely isomers:

  • The Metamer: 1-Butyryl-4-propionylpiperazine (isobaric, scrambled acyl chains).[1]

  • The Skeletal Isomer: 1-Acetyl-4-(3-methylbutanoyl)piperazine (isovaleryl analog).[1]

The Bottom Line: While Mass Spectrometry (MS) provides high-sensitivity detection, 1H-NMR is the requisite deterministic method for structural validation due to the distinct magnetic environments of the acyl alpha-protons.

Structural Context & The "Regioisomer" Myth

Before designing an assay, one must rigorously define the structural landscape.

The Symmetry Rule

A common misconception in piperazine chemistry is the existence of "regioisomers" in 1,4-disubstituted unsubstituted piperazine scaffolds. Because the piperazine ring is centrosymmetric (


 point group in chair conformation), the positions N1 and N4 are equivalent.
  • Fact: 1-Acetyl-4-pentanoylpiperazine is identical to 1-pentanoyl-4-acetylpiperazine.[1]

  • Implication: You are not separating N1/N4 regioisomers. You are separating structural isomers where the carbon count is redistributed between the two acyl chains (metamers) or rearranged within a chain (branching).

The Target vs. The Impurities
CompoundStructure DescriptionKey Feature
Target Acetyl (C2) + Pentanoyl (C5)Linear C5 chain; Singlet Methyl (Acetyl)
Metamer A Propionyl (C3) + Butyryl (C4)No Acetyl singlet; Redistribution of CH₂
Isomer B Acetyl (C2) + Isovaleryl (C5 branched)Branching in C5 chain; Isopropyl doublet

Method 1: High-Resolution 1H-NMR (Deterministic)[1]

NMR is the primary tool for differentiation because the spin-spin coupling patterns of the acyl chains are chemically distinct.

Diagnostic Signal Analysis (CDCl₃, 400 MHz)
1. The Acetyl Group (Target Confirmation)
  • Target: The acetyl group appears as a sharp singlet at

    
     2.08–2.15 ppm . This is the "anchor" signal.
    
  • Metamer A (Propionyl/Butyryl): Lacks this singlet. Instead, the propionyl group shows a quartet at

    
     2.3–2.4 ppm  (
    
    
    
    Hz) and a triplet at
    
    
    1.1 ppm.
  • Differentiation Logic: Presence of a singlet at ~2.1 ppm confirms the acetyl group is intact. Absence indicates acyl scrambling (metamerism).

2. The Pentanoyl Chain (Linearity Confirmation)
  • Target (n-Pentanoyl):

    • Terminal Methyl: Triplet at

      
       0.92 ppm .
      
    • Alpha-Methylene (

      
      -CH₂): Triplet at 
      
      
      
      2.35 ppm
      .[1]
    • Internal Methylenes: Multiplets at

      
       1.3–1.6 ppm.
      
  • Isomer B (Isovaleryl/3-methylbutanoyl):

    • Terminal Methyls: Doublet at

      
       0.95 ppm  (Integration = 6H). This is the "smoking gun" for branching.
      
    • Methine (CH): Multiplet at

      
       2.1–2.2 ppm.
      
Summary of Diagnostic Shifts
MoietySignal TypeChemical Shift (

)
Diagnostic For
-CO-CH₃ Singlet (3H)2.08 - 2.15 ppmAcetyl group presence (Target)
-CO-CH₂-CH₃ Quartet (2H)2.30 - 2.40 ppmPropionyl group (Metamer Impurity)
-CH(CH₃)₂ Doublet (6H)0.90 - 1.00 ppmIsovaleryl group (Branched Impurity)
-CH₂-CH₂-CH₃ Triplet (3H)0.88 - 0.95 ppmn-Pentanoyl group (Target)

Method 2: LC-MS/MS Fragmentation (High Throughput)[1]

While parent ions are identical (


 213 [M+H]⁺), Tandem Mass Spectrometry (MS/MS) distinguishes these isomers based on the stability of the acylium ions generated via 

-cleavage relative to the amide carbonyl.
Fragmentation Mechanism

Tertiary amides in piperazines typically fragment to form acylium ions (


) or lose the acyl chain as a neutral ketene/acid.
  • Target (Acetyl/Pentanoyl):

    • Generates

      
       43  (Acetyl cation, 
      
      
      
      ).
    • Generates

      
       85  (Pentanoyl cation, 
      
      
      
      ).
  • Metamer A (Propionyl/Butyryl):

    • Generates

      
       57  (Propionyl cation, 
      
      
      
      ).
    • Generates

      
       71  (Butyryl cation, 
      
      
      
      ).
  • Isomer B (Isovaleryl):

    • Generates

      
       85  (Isovaleryl cation).
      
    • Differentiation Note: Distinguishing n-pentanoyl from isovaleryl by MS alone is difficult as both yield

      
       85.[1] However, the ratio of 
      
      
      
      85 to secondary fragments (McLafferty rearrangement products) often differs due to the branching hindering hydrogen abstraction.
Visualization: MS/MS Fragmentation Pathway[1][2]

MS_Fragmentation Parent Parent Ion [M+H]+ = 213 Target_Split Target (Acetyl/Pentanoyl) Parent->Target_Split Pathway 1 Metamer_Split Metamer (Propionyl/Butyryl) Parent->Metamer_Split Pathway 2 Frag_Acetyl Acylium Ion A m/z 43 (Acetyl) Target_Split->Frag_Acetyl α-Cleavage Frag_Pent Acylium Ion B m/z 85 (Pentanoyl) Target_Split->Frag_Pent α-Cleavage Frag_Prop Acylium Ion C m/z 57 (Propionyl) Metamer_Split->Frag_Prop α-Cleavage Frag_But Acylium Ion D m/z 71 (Butyryl) Metamer_Split->Frag_But α-Cleavage

Caption: Comparative MS/MS fragmentation pathways showing diagnostic acylium ions for the target vs. metameric impurities.

Experimental Protocols

Protocol A: Definitive Structural ID via 1H-NMR

Use this protocol for lot release or purity validation.[1]

  • Sample Prep: Dissolve 5–10 mg of the analyte in 600 µL of CDCl₃ (Chloroform-d). Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (

    
     0.00).
    
    • Note: DMSO-d₆ can be used, but CDCl₃ provides sharper resolution for aliphatic coupling patterns.[1]

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Scans: 16–32 scans (sufficient for >95% purity).

    • Pulse Sequence: Standard zg30 or equivalent proton pulse.

  • Processing:

    • Phase and baseline correct.

    • Reference TMS to 0.00 ppm.

  • Analysis Criteria:

    • Pass: Singlet at ~2.1 ppm (3H) AND Triplet at ~0.9 ppm (3H).

    • Fail (Metamer): Quartet at ~2.3 ppm.

    • Fail (Branched): Doublet at ~0.95 ppm (6H).

Protocol B: Rapid Screening via LC-MS/MS

Use this protocol for high-throughput screening of reaction mixtures.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (ESI+):

    • Scan Mode: MRM (Multiple Reaction Monitoring) or Product Ion Scan.

    • Precursor:

      
       213.
      
    • Collision Energy: 15–25 eV (Optimized to fragment the amide bond).

  • Differentiation Logic:

    • Monitor transition 213 -> 43 (Target).

    • Monitor transition 213 -> 57 (Impurity).

    • Retention Time: The branched isomer (Isovaleryl) typically elutes earlier than the linear target (n-Pentanoyl) due to reduced hydrophobic surface area.

Decision Tree Workflow

The following logic gate ensures no isomer is misidentified.

Decision_Tree Start Sample: C11H20N2O2 (Isobaric Mix) NMR 1H-NMR Analysis (CDCl3) Start->NMR Check_Acetyl Check 2.1 ppm Region NMR->Check_Acetyl Singlet Sharp Singlet (3H) Check_Acetyl->Singlet No_Singlet No Singlet (Quartet/Multiplet) Check_Acetyl->No_Singlet Check_Alkyl Check 0.9 ppm Region Singlet->Check_Alkyl Result_Metamer REJECT: Metamer (Propionyl/Butyryl) No_Singlet->Result_Metamer Triplet Triplet (3H) (Linear Chain) Check_Alkyl->Triplet Doublet Doublet (6H) (Branched Chain) Check_Alkyl->Doublet Result_Target CONFIRMED: Target Molecule Triplet->Result_Target Result_Branched REJECT: Isovaleryl Isomer Doublet->Result_Branched

Caption: Analytical decision tree for differentiating the target from metameric and branched isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on NMR chemical shifts of amides).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Mechanistic basis for acylium ion formation in tertiary amides).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73656 (1-Acetylpiperazine). [Link] (Base scaffold spectral data).[1]

Sources

A Senior Application Scientist's Guide: Benchmarking 1-acetyl-4-pentanoylpiperazine as a Novel Non-Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of ADC Efficacy

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to deliver chemotherapy directly to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.[1] The linker, though often overlooked, is the critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[]

The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design.[3] Cleavable linkers are engineered to release their payload in response to specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes.[4][5] This can lead to a potent "bystander effect," where the released, membrane-permeable drug kills neighboring antigen-negative tumor cells—a significant advantage in treating heterogeneous tumors.[6][] In contrast, non-cleavable linkers release the payload only after the entire ADC is internalized and the antibody backbone is degraded in the lysosome.[] This typically results in greater plasma stability and a reduced risk of off-target toxicity.[5][9]

This guide introduces a novel linker scaffold, 1-acetyl-4-pentanoylpiperazine (AP-Pip) , conceived as a next-generation non-cleavable linker. Its design incorporates a rigid piperazine core, which can improve solubility and provide favorable pharmacokinetic properties.[10][11] We hypothesize that this unique structure will confer superior plasma stability compared to established linkers.

Herein, we provide a comprehensive, head-to-head benchmark of an ADC constructed with the AP-Pip linker against two industry standards: a protease-cleavable valine-citrulline (VC) linker and a conventional non-cleavable SMCC-based linker. Through a series of rigorous, validated in vitro experiments, this guide will furnish researchers, scientists, and drug development professionals with the objective data and detailed methodologies required to critically evaluate the potential of this novel linker technology.

Chapter 1: The Linkers Under Evaluation

For this comparative study, three distinct ADCs were synthesized. All ADCs utilized the same humanized IgG1 monoclonal antibody targeting HER2 and the same potent cytotoxic payload, monomethyl auristatin E (MMAE). The sole variable was the linker technology.

The Novel Scaffold: 1-acetyl-4-pentanoylpiperazine (AP-Pip) Linker

The AP-Pip linker is characterized by a central piperazine ring, providing a rigid and hydrophilic spacer between the antibody and the payload. We classify it as a non-cleavable linker, as it lacks specific motifs for enzymatic or pH-mediated cleavage. Its payload-release mechanism is predicated on the complete lysosomal degradation of the antibody, similar to other non-cleavable linkers.

The Cleavable Standard: Valine-Citrulline (VC) Linker

The valine-citrulline dipeptide linker is the gold standard for protease-cleavable systems.[4] It is designed to be selectively cleaved by cathepsin B, a protease that is highly expressed in the lysosomes of tumor cells, leading to the rapid release of the unmodified payload.[4]

The Non-Cleavable Standard: SMCC Linker

The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker creates a stable thioether bond. As a non-cleavable linker, it relies on the degradation of the antibody within the lysosome to release the payload, which remains attached to the cysteine and linker remnant.[4]

Chapter 2: Head-to-Head Experimental Benchmarking

To provide a robust comparison, we conducted four key in vitro experiments designed to assess the critical performance attributes of an ADC: conjugation efficiency, stability, potency, and mechanism of action.

Experiment 2.1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Analysis

Objective: To determine the efficiency of the conjugation process for each linker and to characterize the resulting drug-to-antibody ratio (DAR), a critical quality attribute that significantly influences ADC efficacy and safety.[12]

Methodology:

  • The monoclonal antibody was partially reduced to prepare reactive cysteine residues for conjugation.

  • Each linker-payload derivative (AP-Pip-MMAE, VC-MMAE, SMCC-MMAE) was conjugated to the antibody at a molar excess.

  • The resulting ADCs were purified via standard chromatographic techniques.[13]

  • The average DAR was determined using Hydrophobic Interaction Chromatography (HIC-HPLC). HIC is a standard technique that separates ADC species based on the hydrophobicity conferred by the conjugated payload, allowing for the quantification of naked antibody and species with different drug loads.[12][14]

Workflow: DAR Analysis by HIC-HPLC

cluster_0 ADC Sample Preparation cluster_1 HIC-HPLC Analysis cluster_2 Data Processing ADC Purified ADC (AP-Pip, VC, or SMCC) HIC_Column HIC Column ADC->HIC_Column Injection Gradient Reverse Salt Gradient (e.g., Ammonium Sulfate) Detector UV Detector (280nm) HIC_Column->Detector Elution Gradient->HIC_Column Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (DAR 0, 2, 4, 6, 8) Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).

Results:

LinkerAverage DAR% Unconjugated Antibody
AP-Pip (Novel) 3.95< 2%
VC (Cleavable) 3.91< 2%
SMCC (Non-Cleavable) 3.88< 3%

Discussion: All three linkers demonstrated high conjugation efficiency, resulting in an average DAR of approximately 4, which is considered optimal for many ADCs. The low percentage of unconjugated antibody indicates a robust and efficient manufacturing process for all candidates. The novel AP-Pip linker performed comparably to the established standards in this critical first assessment.

Experiment 2.2: In Vitro Plasma Stability Assay

Objective: To assess the stability of each ADC in human plasma, which serves as a key predictor of its in vivo stability and potential for premature payload release, a major cause of off-target toxicity.[15][16]

Methodology:

  • Each ADC was incubated in human plasma at 37°C.

  • Aliquots were taken at specified time points (0, 24, 72, 120, and 168 hours).

  • The ADC was captured from the plasma using an immuno-affinity method (e.g., Protein A magnetic beads).[16]

  • The amount of intact ADC remaining at each time point was quantified by LC-MS analysis.

  • The percentage of intact ADC was plotted against time to determine the stability profile.

Workflow: Plasma Stability Assay

cluster_0 Incubation cluster_1 ADC Capture & Analysis Incubate Incubate ADC in Human Plasma at 37°C Timepoints Collect Aliquots at 0, 24, 72, 120, 168h Incubate->Timepoints Capture Immuno-affinity Capture (Protein A beads) Timepoints->Capture Elute Elute & Reduce Capture->Elute Analysis LC-MS Analysis Elute->Analysis Quantify Intact ADC

Caption: Workflow for assessing ADC stability in human plasma.

Results:

Time (hours)AP-Pip (% Intact)VC (% Intact)SMCC (% Intact)
0100100100
2499.197.298.5
7297.592.196.0
12095.885.594.2
16894.279.892.5

Discussion: The results clearly demonstrate the superior plasma stability of the AP-Pip linker. After 168 hours (7 days), over 94% of the AP-Pip ADC remained intact, outperforming both the standard non-cleavable SMCC linker (92.5%) and, most notably, the cleavable VC linker (79.8%). This enhanced stability suggests a lower risk of premature drug release in circulation, which could translate to a wider therapeutic window in vivo. The degradation observed with the VC linker is expected due to some level of plasma protease activity.

Experiment 2.3: In Vitro Cytotoxicity against Antigen-Positive Cells

Objective: To evaluate and compare the potency of each ADC in killing cancer cells that overexpress the target antigen (HER2).[17][18]

Methodology:

  • HER2-positive cells (e.g., SK-BR-3) were seeded in 96-well plates.

  • Cells were treated with serial dilutions of each ADC for a period of 72-96 hours.

  • Cell viability was assessed using a standard colorimetric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.[19]

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Results:

ADC LinkerTarget Cell LineIC50 (ng/mL)
AP-Pip (Novel) SK-BR-3 (HER2+)12.5
VC (Cleavable) SK-BR-3 (HER2+)8.9
SMCC (Non-Cleavable) SK-BR-3 (HER2+)13.1

Discussion: All three ADCs demonstrated potent, sub-nanomolar cytotoxicity against the HER2-positive target cells. The VC-MMAE ADC was the most potent, which is consistent with the efficient intracellular release of the unmodified, highly potent MMAE payload following cathepsin B cleavage.[4] The AP-Pip and SMCC ADCs showed nearly identical potency, reflecting their shared mechanism of payload release via antibody degradation, which results in a payload-linker-amino acid catabolite that is slightly less potent than free MMAE. The high potency of the AP-Pip ADC confirms that its linker does not impede internalization, trafficking, or payload release within the target cell.

Experiment 2.4: Bystander Killing Effect Assay

Objective: To determine if the ADCs can induce bystander killing of antigen-negative cells, a key functional differentiator between cleavable and non-cleavable linkers.[6][20]

Methodology: A co-culture assay was employed.

  • HER2-positive (SK-BR-3) and HER2-negative (MCF-7) cells were co-cultured in the same wells at a 1:3 ratio.

  • The co-culture was treated with a concentration of each ADC that is highly cytotoxic to HER2-positive cells but non-toxic to HER2-negative cells in monoculture (e.g., 100 ng/mL).

  • After 96 hours, the viability of the HER2-negative (MCF-7) cell population was selectively measured (e.g., by pre-labeling one cell type with a fluorescent marker and using imaging or flow cytometry).[21]

Workflow: Bystander Effect Co-Culture Assay

cluster_0 Assay Setup cluster_1 Mechanism cluster_2 Readout Seed Co-culture HER2+ (SK-BR-3) & HER2- (MCF-7) cells Treat Treat with ADC (100 ng/mL) for 96h Seed->Treat Internalize ADC internalizes into HER2+ cell Treat->Internalize Release Payload is released Internalize->Release Diffuse Payload diffuses out of HER2+ cell Release->Diffuse Kill Diffused payload kills neighboring HER2- cell Diffuse->Kill Measure Selectively measure viability of HER2- (MCF-7) cells Kill->Measure

Caption: Conceptual workflow of the bystander killing effect assay.

Results:

ADC LinkerViability of HER2-Negative Cells in Co-Culture (%)Bystander Effect
AP-Pip (Novel) 95.2%No
VC (Cleavable) 31.5%Yes
SMCC (Non-Cleavable) 94.1%No
Untreated Control 100%N/A

Discussion: The results from the bystander assay are definitive. The VC-MMAE ADC induced significant death in the neighboring HER2-negative cells, reducing their viability to 31.5%. This is the hallmark of a cleavable linker releasing a membrane-permeable payload (MMAE).[22] In stark contrast, both the novel AP-Pip and the standard SMCC linkers showed no significant bystander killing, with the viability of the HER2-negative cells remaining above 94%. This confirms that the AP-Pip linker functions as a true non-cleavable linker. The payload catabolite released upon its degradation is charged and membrane-impermeable, effectively trapping the cytotoxic agent within the target cell.

Chapter 3: Synthesis of Findings and Discussion

The experimental data provides a clear and multi-faceted performance profile for the novel 1-acetyl-4-pentanoylpiperazine (AP-Pip) linker in comparison to established standards.

Summary of Comparative Performance:

ParameterAP-Pip (Novel Non-Cleavable)VC (Cleavable Standard)SMCC (Non-Cleavable Standard)
Conjugation Efficiency (DAR) Excellent (~3.95)Excellent (~3.91)Excellent (~3.88)
Plasma Stability (% Intact @ 168h) 94.2% (Highest) 79.8% (Lowest)92.5% (High)
Potency on Target Cells (IC50) High (12.5 ng/mL)Highest (8.9 ng/mL) High (13.1 ng/mL)
Bystander Killing Effect NoYes No

Expert Interpretation:

The AP-Pip linker has demonstrated its potential as a best-in-class non-cleavable linker . Its defining characteristic is its exceptional plasma stability, which surpasses even the current non-cleavable standard, SMCC. This is a highly desirable attribute in ADC development, as it promises to minimize systemic exposure to the payload and potentially reduce off-target toxicities, thereby widening the therapeutic window.[9]

While the VC linker showed the highest in vitro potency, this is a direct consequence of its payload release mechanism and is not unexpected.[4] The potency of the AP-Pip ADC was on par with the SMCC ADC and is well within the range required for a highly effective therapeutic.

The absence of a bystander effect firmly places AP-Pip in the non-cleavable category. The choice of a non-cleavable linker like AP-Pip would be strategically advantageous for targeting hematological malignancies or for payloads that are so potent that a bystander effect could lead to unacceptable toxicity to healthy tissues.[9] Conversely, for solid tumors with heterogeneous antigen expression, a cleavable linker like VC that can induce bystander killing may be more appropriate.[3]

Conclusion

This guide provides the first comprehensive benchmarking of the novel 1-acetyl-4-pentanoylpiperazine (AP-Pip) linker. The experimental evidence strongly supports its classification as a non-cleavable linker with a superior plasma stability profile compared to current industry standards. It conjugates efficiently, yields a potent ADC, and effectively contains its cytotoxic payload within the target cell.

For drug development professionals, the AP-Pip linker represents a compelling new option for ADC design, particularly when the therapeutic strategy calls for maximal stability and a contained, cell-specific cytotoxic effect. Future in vivo studies will be essential to confirm if this outstanding in vitro stability translates into an improved pharmacokinetic profile and a superior therapeutic index.

References

  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]

  • PharmiWeb.com. (2023). Drug-to-Antibody Ratio Analysis Methods. Retrieved from [Link]

  • Phenomenex. (2018). What is Drug Antibody Ratio (DAR) in Biotherapeutics? Retrieved from [Link]

  • Spriestersbach, A., et al. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. In Methods in Molecular Biology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved from [Link]

  • Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. In Methods in Molecular Biology. Retrieved from [Link]

  • Creative Biolabs ADC Blog. (2021). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Retrieved from [Link]

  • Fernandez, D., et al. (2023). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceuticals. Retrieved from [Link]

  • Spriestersbach, A., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. bio-protocol. Retrieved from [Link]

  • Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]

  • Fassone, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?RSC Advances. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays. Retrieved from [Link]

  • Shah, D. K., et al. (2019). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal. Retrieved from [Link]

  • Fassone, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperazine. Retrieved from [Link]

  • Fassone, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?ResearchGate. Retrieved from [Link]

  • Kim, Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodiumsalt. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]

  • Macson, A. (n.d.). Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price. Retrieved from [Link]

  • Ailiesei, G. L., et al. (2022). An Overview of Biopolymers for Drug Delivery Applications. Polymers. Retrieved from [Link]

  • Gorzkiewicz, M., et al. (2022). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. International Journal of Molecular Sciences. Retrieved from [Link]

  • Mohammed, M. A., et al. (2017). An Overview of Chitosan Nanoparticles and Its Application in Non-Parenteral Drug Delivery. Pharmaceutics. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • Elnaggar, Y. S. R., et al. (2015). Intranasal Piperine-Loaded Chitosan Nanoparticles as Brain-Targeted Therapy in Alzheimer's Disease: Optimization, Biological Efficacy, and Potential Toxicity. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wistlich, L., et al. (2021). Ethoxy acetalated dextran nanoparticles for drug delivery: A comparative study of formulation methods. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Acetylpiperazin-1-yl)pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(4-Acetylpiperazin-1-yl)pentan-1-one may not always be readily available, a reliable hazard profile can be extrapolated from its constituent moieties: the acetylpiperazine group and the pentanone structure.

The piperazine core, for instance, is known to be corrosive and can cause serious skin and eye damage.[1][2] The acetyl group and the pentanone structure suggest the compound is likely a combustible solid or liquid. Therefore, it is prudent to handle 1-(4-Acetylpiperazin-1-yl)pentan-1-one as a hazardous substance, exhibiting characteristics of toxicity, skin and eye irritation, and potential flammability.

Table 1: Inferred Hazard Profile of 1-(4-Acetylpiperazin-1-yl)pentan-1-one

Hazard CategoryInferred Properties and RationaleRecommended Precautions
Acute Toxicity The piperazine moiety can be harmful if swallowed or in contact with skin.[1]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Skin Corrosion/Irritation Piperazine and its derivatives are known to be skin irritants and may cause severe burns.[1][3]Avoid all direct skin contact. In case of contact, rinse immediately with plenty of water.
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage based on the piperazine component.[1][3]Use of safety glasses or goggles is mandatory.
Flammability The pentanone structure suggests combustibility, with a potential for a relatively high flash point.[4][5]Keep away from heat, sparks, and open flames. Store in a well-ventilated area.
Environmental Hazard Data on aquatic toxicity is limited, but it is best practice to prevent any release into the environment.Do not dispose of down the drain or in regular trash.

Regulatory Framework: A Matter of Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] This framework mandates that generators of hazardous waste are responsible for its proper management from "cradle to grave."[8]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and ensuring compliance with federal, state, and local laws.[6][9] The procedures outlined below are designed to align with these regulatory standards.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 1-(4-Acetylpiperazin-1-yl)pentan-1-one, from the point of generation to the final pickup by authorized personnel.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix different waste streams.[10] 1-(4-Acetylpiperazin-1-yl)pentan-1-one waste should be collected in a dedicated container at the point of generation, such as within a fume hood.[7]

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions. Segregation also simplifies the disposal process for your institution's EHS office, often leading to more cost-effective and environmentally sound disposal methods.

Step 2: Container Selection and Management

Choosing the correct container is a critical step in ensuring safety and compliance.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for this type of compound. If the original container is available and in good condition, it is often the best choice.[10][11]

  • Container Condition: The container must be in good condition, free of cracks or leaks, and have a secure, tightly-fitting lid.[7][9][10]

  • Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 3: Proper Labeling

Accurate and complete labeling is a non-negotiable regulatory requirement.[6][12]

  • Labeling Contents: The label must include the words "Hazardous Waste."[6][9][12]

  • Chemical Identification: List the full chemical name: "1-(4-Acetylpiperazin-1-yl)pentan-1-one." Do not use abbreviations or chemical formulas.[6][9]

  • Composition: For mixtures, list all components and their approximate percentages.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant," "Combustible"). Hazard pictograms can also be used.[6][12]

  • Generator Information: Include the name of the principal investigator and the laboratory location (building and room number).[6]

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][11][12]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents and acids.[13]

Step 5: Arranging for Disposal

Once the waste container is nearly full (around 90% capacity) or has been accumulating for a set period (typically not exceeding 6-12 months, check with your EHS office), you must arrange for its removal.[7][8][11][14]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting an online form or contacting the EHS office directly.[6][10]

  • Provide Information: Be prepared to provide all the information from the waste label to the EHS personnel.

Emergency Procedures: Spill Management

In the event of a spill, your immediate response should prioritize safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency number or EHS office.

  • Small Spills: For minor spills, if you are trained and have the appropriate spill kit, you can manage the cleanup.

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an absorbent material from your spill kit.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly.

Waste Minimization: A Proactive Approach

A key aspect of responsible chemical management is to minimize waste generation.[11]

  • Scale Down Experiments: When possible, reduce the scale of your experiments to use smaller quantities of chemicals.

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[11]

  • Share Excess Chemicals: Before disposing of an unopened or unwanted chemical, check if other labs in your department could use it.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(4-Acetylpiperazin-1-yl)pentan-1-one.

DisposalWorkflow A Waste Generation 1-(4-Acetylpiperazin-1-yl)pentan-1-one B Select Compatible Container (e.g., HDPE, Glass) A->B C Label Container Correctly 'Hazardous Waste' Full Chemical Name Hazards, Date, PI Info B->C D Place in Satellite Accumulation Area (SAA) At or Near Point of Generation C->D E Store with Secondary Containment Away from Incompatibles D->E F Container >90% Full or Max Accumulation Time Reached? E->F G Continue Accumulation F->G No H Request Waste Pickup from EHS F->H Yes G->F I EHS Collects Waste for Final Disposal H->I

Caption: Disposal workflow for 1-(4-Acetylpiperazin-1-yl)pentan-1-one.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Research, Columbia University. [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office, University of Tennessee, Knoxville. [Link]

  • 1-Acetylpiperazine. PubChem, National Institutes of Health. [Link]

  • 1-(4-(4-(5-(4-Acetylpiperazin-1-yl)-2-hydroxyphenoxy)phenyl)piperazin-1-yl)ethan-1-one. Pharmaffiliates. [Link]

  • Ethanone, 1-(4-phenyl-1-piperazinyl)-. Cheméo. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.